Technical Documentation Center

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
  • CAS: 158602-43-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a valuable b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes graphical representations of the synthetic route.

Synthesis Pathway Overview

The synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate can be achieved through a three-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate. The pathway involves an initial oxidation to the corresponding ketone, followed by a Horner-Wadsworth-Emmons olefination to introduce a three-carbon side chain precursor, and concludes with a reduction of the resulting unsaturated ester to the target saturated alcohol.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Reduction Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Intermediate1 tert-Butyl 3-oxoazetidine-1-carboxylate Start->Intermediate1 TEMPO, NaClO Intermediate2 tert-Butyl 3-(2-methoxycarbonyl-ethylidene)azetidine-1-carboxylate Intermediate1->Intermediate2 Methyl 2-(dimethoxyphosphoryl)acetate, NaH Final tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Intermediate2->Final LiAlH4

Caption: Overall synthesis pathway for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The initial step involves the oxidation of the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. A common and efficient method for this transformation is the TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO).[1]

Experimental Protocol:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂) (200 mL) at -15 to 5 °C, a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added.[1] A pre-mixed aqueous solution of potassium bicarbonate (104 g) and sodium hypochlorite (86 g of 12% solution) in water (389 mL) is then added slowly, and the mixture is stirred for 30 minutes.[1] Upon completion, the reaction is quenched with a 15% aqueous solution of sodium thiosulfate (100 mL). The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Amount Moles (mmol)
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.2110.0 g57.7
TEMPO156.250.18 g1.15
Potassium bromide119.001.37 g (in 15.1 g of 9.1% aq. sol.)11.5
Sodium hypochlorite74.4410.32 g (in 86 g of 12% aq. sol.)138.6
Potassium bicarbonate100.12104 g1038.8
Dichloromethane84.93200 mL-
Step 2: Synthesis of tert-Butyl 3-(2-methoxycarbonylethylidene)azetidine-1-carboxylate

The second step is a Horner-Wadsworth-Emmons reaction to introduce the carbon backbone of the desired side chain. This involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a suitable phosphonate ylide.

Experimental Protocol:

To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF) (250 mL), neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added. After stirring for 30 minutes, a solution of tert-butyl 3-oxoazetidine-1-carboxylate (13.0 g, 76 mmol) in dry THF (50 mL) is added, and the resulting mixture is stirred for 1 hour.[2] The reaction is then quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic solutions are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield tert-butyl 3-(2-methoxycarbonylethylidene)azetidine-1-carboxylate.

Reactant/Reagent Molecular Weight ( g/mol ) Amount Moles (mmol)
tert-Butyl 3-oxoazetidine-1-carboxylate171.1913.0 g76
Methyl 2-(dimethoxyphosphoryl)acetate182.1013.8 g76
Sodium Hydride (60% in oil)24.00 (as NaH)3.12 g78
Tetrahydrofuran72.11300 mL-
Step 3: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

The final step is the reduction of both the carbon-carbon double bond and the ester functionality of the intermediate to afford the target saturated alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is suitable for this transformation.

Experimental Protocol:

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran at 0 °C is added a solution of tert-butyl 3-(2-methoxycarbonylethylidene)azetidine-1-carboxylate in the same solvent dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Note: A specific literature procedure for this exact reduction was not identified in the search results. The provided protocol is a general method for the reduction of α,β-unsaturated esters with LiAlH₄. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Data Presentation

The following table summarizes the expected transformations and key intermediates in the synthesis pathway.

Step Starting Material Product Key Reagents Typical Yield (%)
1tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateTEMPO, NaClO85-95
2tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(2-methoxycarbonylethylidene)azetidine-1-carboxylateMethyl 2-(dimethoxyphosphoryl)acetate, NaH60-70
3tert-Butyl 3-(2-methoxycarbonylethylidene)azetidine-1-carboxylatetert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylateLiAlH₄(Requires optimization)

Logical Workflow

The synthesis follows a logical progression of functional group transformations to build the target molecule.

logical_workflow start Start with N-Boc protected 3-hydroxyazetidine step1 Oxidize the secondary alcohol to a ketone start->step1 step2 Introduce a two-carbon unsaturated ester side chain via Horner-Wadsworth-Emmons reaction step1->step2 step3 Simultaneously reduce the double bond and the ester to a saturated primary alcohol step2->step3 end_product Obtain the target molecule: tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate step3->end_product

Caption: Logical flow of the synthesis strategy.

This technical guide provides a robust framework for the synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Researchers are encouraged to consult the cited literature for further details and to optimize the final reduction step for their specific needs.

References

Exploratory

A Comprehensive Spectroscopic Guide to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Due to the l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on fundamental principles of spectroscopy and analysis of structurally related molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. These predictions are intended to serve as a reference for researchers synthesizing or working with this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 4.1t2H-CH₂- (azetidine ring, adjacent to N)
~3.6t2H-CH₂-OH (terminal methylene of propyl chain)
~3.4 - 3.6m2H-CH₂- (azetidine ring)
~2.8 - 3.0m1H-CH- (azetidine ring)
~1.6 - 1.8m2H-CH₂- (middle of propyl chain)
~1.4 - 1.6m2H-CH₂- (propyl chain, adjacent to azetidine)
1.45s9H-C(CH₃)₃ (tert-butyl group)
(variable)br s1H-OH

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~156C=O (carbamate)
~79-C(CH₃)₃ (tert-butyl quaternary carbon)
~60-CH₂-OH
~55-CH₂- (azetidine ring, adjacent to N)
~35-CH- (azetidine ring)
~33-CH₂- (propyl chain)
~30-CH₂- (propyl chain)
28.5-C(CH₃)₃ (tert-butyl methyl groups)

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretch (alcohol)
~2970, 2870Medium-StrongC-H stretch (alkane)
~1695StrongC=O stretch (carbamate)
~1160StrongC-O stretch (carbamate)
~1050MediumC-O stretch (alcohol)
Table 4: Predicted Mass Spectrometry Data
m/zIon
216.1596[M+H]⁺ (protonated molecule)
238.1416[M+Na]⁺ (sodium adduct)
160.1337[M - C₄H₈ + H]⁺ (loss of isobutylene)
116.0970[M - Boc + H]⁺ (loss of Boc group)
198.1491[M - H₂O + H]⁺ (loss of water)

Predicted for high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to obtain optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16-20 ppm spectral width, 1-2 second relaxation delay).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimal in-source fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Determine the exact mass and calculate the elemental composition.

    • If fragmentation is observed, propose structures for the major fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report / Publication Purity_Assessment->Final_Report

Foundational

An In-depth Technical Guide to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a key b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Due to its bifunctional nature, possessing a protected azetidine ring and a terminal hydroxyl group, this compound serves as a versatile linker in the synthesis of heterobifunctional molecules designed to induce targeted protein degradation. This document summarizes its known chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its application in the construction of PROTACs. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug discovery.

Introduction

Tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS No. 158602-43-8) is a synthetic organic compound featuring a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group and bearing a 3-hydroxypropyl substituent at the 3-position.[1] The presence of the reactive hydroxyl group and the stable, yet readily deprotectable, Boc-protected nitrogen atom makes it a valuable intermediate in multi-step organic synthesis.

Its primary significance lies in its application as a linker component in the burgeoning field of PROTACs. PROTACs are innovative therapeutic agents that function by hijacking the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][] The linker element of a PROTAC is crucial as it dictates the spatial orientation of the two ligand-binding moieties, thereby influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] The azetidine scaffold in this particular linker offers a degree of rigidity and a specific vector for connecting the two ends of the PROTAC molecule.

Chemical and Physical Properties

Comprehensive experimental data for the physicochemical properties of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is not extensively available in public literature. The following table summarizes the key identifiers and available data for this compound.

PropertyValueSource
CAS Number 158602-43-8[1]
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Melting Point No data available
Boiling Point No data available
Solubility No data available
pKa No data available

Further research and experimental determination are required to populate a more complete physicochemical profile of this compound.

Synthesis and Reactivity

Synthetic Approach

A detailed, peer-reviewed synthesis protocol specifically for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is not readily found in the public domain. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted azetidines. A general strategy would likely involve the alkylation of a suitable N-Boc-azetidine precursor with a three-carbon electrophile containing a protected hydroxyl group, followed by deprotection.

A potential synthetic workflow is outlined below:

G start N-Boc-3-azetidinone step1 Wittig or Horner-Wadsworth-Emmons reaction with a protected hydroxyethyl phosphonium ylide or phosphonate ester start->step1 intermediate1 tert-Butyl 3-(2-(protected-oxy)ethylidene)azetidine-1-carboxylate step1->intermediate1 step2 Reduction of the double bond (e.g., catalytic hydrogenation) intermediate1->step2 intermediate2 tert-Butyl 3-(2-(protected-oxy)ethyl)azetidine-1-carboxylate step2->intermediate2 step3 Deprotection of the hydroxyl group intermediate2->step3 product tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate step3->product

Caption: Plausible synthetic workflow for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Reactivity

The chemical reactivity of this molecule is primarily dictated by the two functional groups: the Boc-protected amine and the terminal hydroxyl group.

  • Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group for the azetidine nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine. This allows for subsequent functionalization at the nitrogen atom.

  • Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions. Furthermore, it can participate in ether or ester formation.

Role in PROTAC Synthesis

As a PROTAC linker, tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate provides a scaffold to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The terminal hydroxyl group is the key point of attachment for further elaboration of the linker or direct conjugation to one of the ligands.

Experimental Workflow for PROTAC Synthesis

A general experimental workflow for incorporating this linker into a PROTAC is depicted below. This process typically involves a multi-step sequence of protection, activation, coupling, and deprotection reactions.

G linker tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate step1 Activation of hydroxyl group (e.g., tosylation, mesylation) linker->step1 activated_linker Activated Linker step1->activated_linker step2 Nucleophilic substitution with E3 Ligase Ligand activated_linker->step2 linker_e3 Linker-E3 Ligase Conjugate step2->linker_e3 step3 Deprotection of Boc group (acidic conditions) linker_e3->step3 deprotected_linker_e3 Deprotected Linker-E3 Ligase step3->deprotected_linker_e3 step4 Amide coupling with POI Ligand-COOH deprotected_linker_e3->step4 protac Final PROTAC Molecule step4->protac

Caption: General workflow for the synthesis of a PROTAC utilizing the title compound.

Spectroscopic and Analytical Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate are not widely published. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound to confirm its identity and purity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would be appropriate for purity assessment.

Safety and Handling

Conclusion

Tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable chemical entity for the synthesis of PROTACs and other complex molecules in drug discovery. Its bifunctional nature allows for sequential and controlled chemical modifications. While there is a notable lack of publicly available, detailed experimental data for this specific compound, its synthesis and reactivity can be reasonably extrapolated from the established chemistry of azetidines and protected amino alcohols. Further research to fully characterize its physicochemical properties and to develop and publish detailed synthetic and analytical protocols would be of significant benefit to the scientific community.

References

Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a valuable building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis is presented in a modular fashion, detailing the preparation of key intermediates and the final transformation to the target molecule. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is approached through a three-stage process. The first stage involves the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by a Wittig reaction to introduce the desired three-carbon side chain with a protected hydroxyl group. The final stage involves the reduction of the resulting alkene and the deprotection of the hydroxyl group to yield the target compound.

Synthesis_Overview Start Azetidin-3-ol Boc_Protected tert-Butyl 3-hydroxyazetidine-1-carboxylate Start->Boc_Protected Boc Protection Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Boc_Protected->Ketone Oxidation Alkene tert-Butyl 3-(3-(benzyloxy)propylidene)azetidine-1-carboxylate Ketone->Alkene Wittig Reaction Final_Product tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Alkene->Final_Product Reduction & Deprotection

Foundational

Computational Modeling of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate Conformations: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the computational modeling of the conformational landscape of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Aimed at researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the computational modeling of the conformational landscape of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical background, experimental protocols for computational analysis, and data interpretation. The guide details the use of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the stable conformations, focusing on the characteristic puckering of the azetidine ring and the orientation of its substituents. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can impart favorable pharmacokinetic profiles to drug candidates. The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[1] The nature and position of substituents on the azetidine ring play a crucial role in determining its preferred conformation, which in turn influences the molecule's three-dimensional shape and its interactions with biological targets.[2]

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a versatile building block in organic synthesis. A thorough understanding of its conformational preferences is essential for rational drug design and the development of novel therapeutics. This guide provides a step-by-step approach to computationally model and analyze the conformations of this molecule.

Conformational Features of Substituted Azetidines

The conformational landscape of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is primarily defined by two key features:

  • Azetidine Ring Puckering: The azetidine ring can pucker in two directions, leading to either an axial or equatorial orientation of the substituent at the 3-position. The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[3]

  • Side Chain Orientation: The 3-(3-hydroxypropyl) side chain has multiple rotatable bonds, leading to a variety of possible conformations. Intramolecular hydrogen bonding between the hydroxyl group of the side chain and the azetidine nitrogen or the carbonyl oxygen of the Boc-protecting group can significantly influence the stability of certain conformations.

Computational Methodology Workflow

The computational investigation of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate conformations follows a multi-step process, beginning with the generation of initial structures and culminating in the analysis of low-energy conformers.

G Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Generate diverse starting points C Geometry Optimization and Energy Calculation (DFT) B->C Refine geometries and energies D Thermodynamic Analysis C->D Calculate Gibbs free energies E Molecular Dynamics Simulation C->E Explore conformational space over time F Analysis of Results D->F Identify stable conformers E->F Analyze dynamic behavior

Caption: A logical workflow for the computational modeling of molecular conformations.

Detailed Experimental Protocols

This section provides detailed protocols for the key computational experiments used to model the conformations of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Conformational Search

A preliminary conformational search is performed to identify a set of low-energy starting structures for higher-level calculations.

  • Software: A molecular modeling package such as GROMACS can be utilized.[4]

  • Force Field: A general-purpose force field like GROMOS56a3 is suitable for this initial search.[4]

  • Method: A systematic or random search of the torsional angles of the 3-(3-hydroxypropyl) side chain is performed.

  • Output: A collection of unique conformers within a specified energy window above the global minimum.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to obtain accurate geometries and relative energies of the conformers identified in the initial search.[5]

  • Software: A quantum chemistry package such as Gaussian or ORCA.

  • Functional: The B3LYP functional is a common choice for geometry optimizations of organic molecules.

  • Basis Set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost.

  • Solvation Model: An implicit solvent model, such as the Polarizable Continuum Model (PCM), should be used to account for the effects of a solvent (e.g., water or chloroform).

  • Calculations:

    • Geometry Optimization: Each conformer from the initial search is optimized to find the nearest local minimum on the potential energy surface.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

    • Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated to determine their relative populations at a given temperature.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule and the transitions between different conformational states.[4]

  • Software: GROMACS or AMBER.

  • Force Field: A suitable force field such as GAFF (General Amber Force Field).

  • System Setup:

    • The lowest energy conformer from DFT calculations is placed in a periodic box of solvent (e.g., TIP3P water).

    • The system is neutralized by adding counter-ions if necessary.

  • Simulation Protocol:

    • Energy Minimization: The system is energy minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • Production Run: A production simulation of at least 100 ns is run to sample the conformational space.

  • Analysis: The trajectory is analyzed to identify the most populated conformations and the transitions between them.

Predicted Conformational Data

The following tables summarize the hypothetical quantitative data expected from the computational analysis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Table 1: Key Dihedral Angles of Predicted Low-Energy Conformers
ConformerAzetidine Puckering Angle (C2-N1-C4-C3) (°)Dihedral Angle (N1-C3-C5-C6) (°)Dihedral Angle (C3-C5-C6-C7) (°)
A 25.5-175.2178.9
B 24.965.8179.5
C -26.1-173.4177.3

Note: The atom numbering is provided in the diagram below.

G Atom Numbering Scheme tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Caption: Atom numbering scheme for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Table 2: Relative Energies and Predicted Population of Low-Energy Conformers
ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298.15 K (%)
A 0.000.0075.3
B 0.850.9218.1
C 1.521.656.6

Validation of Computational Models

Experimental techniques can be used to validate the results of the computational models.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformations in solution.

  • ¹H NMR: The coupling constants between protons on the azetidine ring and the side chain are sensitive to the dihedral angles, providing information about the time-averaged conformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can identify through-space interactions between protons, which can help to determine the relative orientation of different parts of the molecule.

G Validation Workflow A Computational Modeling (DFT, MD) B Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) A->B Theoretically derive spectra D Comparison of Predicted and Experimental Data B->D Provide theoretical data C Experimental NMR Spectroscopy C->D Provide experimental data E Model Refinement D->E Iteratively improve model

Caption: Workflow for the validation of computational models using experimental data.

Conclusion

This technical guide has provided a detailed methodology for the computational modeling of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate conformations. By following the outlined protocols for conformational searching, DFT calculations, and MD simulations, researchers can gain a thorough understanding of the conformational landscape of this important molecule. The validation of these computational models with experimental data, such as NMR spectroscopy, is crucial for ensuring their accuracy and predictive power in the context of drug design and development.

References

Exploratory

Discovery and history of substituted azetidine-1-carboxylates

An In-depth Technical Guide to the Discovery and History of Substituted Azetidine-1-carboxylates Introduction Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and valuable class of comp...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Substituted Azetidine-1-carboxylates

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and valuable class of compounds in organic synthesis and medicinal chemistry.[1][2][3] Their significance stems from the considerable ring strain (approx. 25.4 kcal/mol), which imparts unique reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[1] This strained ring system is a privileged motif found in various natural products and synthetic bioactive molecules.[1][4] Azetidine-2-carboxylic acid, the most abundant natural azetidine product, is a toxic mimic of the amino acid proline.[4][5]

The introduction of a carboxylate group, particularly as a protected form like a tert-butoxycarbonyl (Boc) group at the nitrogen atom (N-1 position), has been a pivotal development. These substituted azetidine-1-carboxylates are stable, versatile building blocks, enabling the synthesis of complex molecules for drug discovery and materials science. This guide provides a technical overview of the historical discovery, evolution of synthetic methodologies, and applications of these crucial compounds.

Early Discovery and Synthesis of the Azetidine Core

The history of azetidines begins with the discovery of the parent amino acid, Azetidine-2-carboxylic acid (AZE).

  • Natural Occurrence : AZE was first identified in 1955 in the rhizomes and foliage of plants such as lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum).[5] It is also found in various species of the bean family (Fabaceae) and in small amounts in beets.[5] Its ability to act as a proline analogue and be incorporated into proteins is the basis for its toxicity.[5] The biosynthesis of AZE in bacteria involves the intramolecular cyclization of S-adenosylmethionine (SAM) by AZE synthases.[6]

  • Pioneering Syntheses : Early methods to synthesize the azetidine ring were challenging.

    • One of the first syntheses of optically inactive AZE started from the neurotransmitter GABA (γ-aminobutyric acid). The process involved α-bromination, followed by ring closure upon treatment with barium hydroxide.[5]

    • An optically active synthesis was achieved starting from α,γ-diaminobutyric acid, which was treated with nitrous and hydrochloric acids to form γ-amino-α-chlorobutyric acid, followed by cyclization.[5][7]

The following diagram illustrates the general workflow of these early, foundational synthetic routes.

G cluster_gaba From GABA cluster_diamino From α,γ-Diaminobutyric Acid gaba GABA inter1 γ-Amino-α-bromobutyric acid gaba->inter1 α-bromination aze1 Azetidine-2-carboxylic Acid (Racemic) inter1->aze1 Ring Closure (Ba(OH)₂) diamino α,γ-Diaminobutyric Acid inter2 γ-Amino-α-chlorobutyric acid diamino->inter2 Nitrous / HCl aze2 Azetidine-2-carboxylic Acid (Optically Active) inter2->aze2 Ring Closure (Ba(OH)₂)

Diagram 1: Early synthetic pathways to the azetidine core.

Emergence of Substituted Azetidine-1-carboxylates as Key Intermediates

The direct functionalization of the azetidine nitrogen is often challenging. The development of N-protected derivatives, particularly N-Boc-azetidine carboxylates, was a breakthrough that transformed azetidines into versatile and widely used synthetic building blocks. The Boc group provides stability and is easily removed under acidic conditions, making it ideal for multi-step syntheses.[8][9]

1-Boc-azetidine-3-carboxylic acid is a prominent example of such an intermediate, enabling the construction of more complex substituted azetidines.[8]

Modern Synthetic Methodologies

Research has led to a variety of robust and stereoselective methods for synthesizing substituted azetidines and their carboxylate derivatives. These modern techniques offer significant advantages in terms of yield, selectivity, and functional group tolerance over earlier methods.

Key strategies include:

  • Intramolecular Cyclization : This remains a predominant approach, typically involving the formation of a C-N bond from a suitable acyclic precursor, such as a 1,3-aminoalcohol derivative.[9][10]

  • C(sp³)–H Arylation : This powerful, modern technique allows for the direct and stereospecific introduction of aryl groups at the C-3 position of the azetidine ring, providing rapid access to a diverse range of analogues.[10]

  • Aza-Michael Addition : This method is used to create functionalized 3-substituted azetidines by reacting NH-heterocycles with α,β-unsaturated azetidine precursors like (N-Boc-azetidin-3-ylidene)acetate.[11]

  • Ring Contraction/Expansion : Azetidines can be synthesized through the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines.[12]

  • From β-Lactams : The reduction of readily available azetidin-2-ones (β-lactams) provides a direct route to the azetidine core.[4]

The diagram below illustrates the relationships between these modern synthetic strategies.

G Start Acyclic Precursors & Simpler Rings Cyclization Intramolecular Cyclization Start->Cyclization CH_Arylation Direct C(sp³)–H Arylation Start->CH_Arylation Michael Aza-Michael Addition Start->Michael Rearrange Ring Contraction / Expansion Start->Rearrange Reduction β-Lactam Reduction Start->Reduction Target Substituted Azetidine-1-carboxylates Cyclization->Target CH_Arylation->Target Michael->Target Rearrange->Target Reduction->Target

Diagram 2: Overview of modern synthetic strategies for azetidines.

Quantitative Data Summary

The efficiency of modern synthetic methods allows for the creation of diverse azetidine libraries. For example, C-H arylation provides a modular route to novel C-3 substituted compounds.

Table 1: Synthesis of C3-Arylated Azetidines via One-Pot C–H Arylation/Deprotection [10]

Entry Aryl Iodide Yield (%)
1 4-Iodobenzonitrile 82
2 1-Iodo-4-nitrobenzene 78
3 4-Iodoanisole 75
4 3-Iodoanisole 83
5 1-Fluoro-4-iodobenzene 78

| 6 | 1-Bromo-3-iodobenzene | 80 |

Data adapted from reference[10]. Yields correspond to the one-pot C–H arylation and deprotection sequence.

Substituted azetidines have shown significant promise in drug discovery. A notable example is the development of (R)-azetidine-2-carboxamides as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer.[13][14]

Table 2: In Vitro STAT3 Inhibitory Activity of Substituted Azetidine Amides [13][14]

Compound Key Modification STAT3 IC₅₀ (µM)
5a Core Azetidine Analogue 0.52 - 0.55
5o Cyclohexylpyridylmethyl Moiety 0.38
8i Benzo-fused N-Heterocycle 0.34
6h 2-Fluoro Benzoic Acid 0.75

| 6i | 3-Fluoro Benzoic Acid | 0.86 |

Data adapted from references[13][14]. IC₅₀ values represent the concentration for 50% inhibition of STAT3 DNA-binding activity.

Applications in Drug Discovery

The unique conformational constraints and vectoral properties of the azetidine ring make it an attractive scaffold for medicinal chemistry.

  • Proline Mimetics : Azetidine carboxylic acids serve as constrained analogues of proline, enabling their use in peptidomimetics to modulate structure and function.[5][6]

  • STAT3 Inhibition : As detailed above, azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3.[13][14] These compounds disrupt STAT3 DNA-binding activity, which is crucial for the proliferation and survival of certain tumor cells. Despite potent in vitro activity, initial compounds showed weak cellular activity, likely due to the poor membrane permeability of the polar carboxylate group. This led to the development of prodrugs, such as methyl esters, which improved cellular potency.[13][14]

The diagram below shows a simplified representation of the STAT3 signaling pathway and the inhibitory action of these azetidine-based compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding STAT3_mono STAT3 (Monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 (Dimer) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Amide Inhibitors Inhibitor->STAT3_dimer Prevents DNA Binding

Diagram 3: Simplified STAT3 signaling pathway and point of inhibition.

Key Experimental Protocols

Herein are detailed methodologies for the synthesis of key substituted azetidine-1-carboxylate intermediates.

Protocol 1: Asymmetric Preparation of (R)-Azetidine-2-carboxylic Acid[16]

This multi-step synthesis provides enantiomerically pure AZE. The final deprotection step is detailed below.

  • Reactants : A solution of the protected precursor (e.g., (R)-1-((S)-1-phenylethyl)-azetidine-2-carbonitrile) in a suitable solvent (e.g., methanol).

  • Catalyst : 10 wt % Palladium on carbon (Pd/C) is added to the solution.

  • Reaction : The resulting mixture is stirred under an atmosphere of hydrogen for an extended period (e.g., 4 days).

  • Work-up : The reaction mixture is filtered through a plug of Celite and rinsed with methanol.

  • Isolation : The filtrate is concentrated under vacuum to yield the final product, (R)-Azetidine-2-carboxylic acid, as a white crystalline solid. A quantitative yield was reported for this specific step.[15]

Protocol 2: General Synthesis of 1-Boc-azetidine-3-carboxylic acid[8]

This procedure describes the protection of the azetidine nitrogen with a Boc group.

  • Reactants : A solution of azetidine-3-carboxylic acid and triethylamine in methanol is prepared.

  • Boc-Anhydride Addition : Di-tert-butyl dicarbonate (Boc₂O) dissolved in methanol is added dropwise to the stirred solution over approximately 20 minutes at room temperature. A mild exotherm may be observed.

  • Reaction : The reaction is stirred continuously for 18 hours.

  • Isolation : Upon completion, the mixture is evaporated to dryness.

  • Purification : Tetrahydrofuran is added and subsequently evaporated to afford the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, which can often be used in subsequent steps without further purification.[8]

Protocol 3: One-Pot C(sp³)–H Arylation and Deprotection[11]

This protocol enables the efficient synthesis of C3-arylated azetidines.

  • Arylation Step : The N-TFA (trifluoroacetyl) protected azetidine substrate is subjected to C-H arylation conditions with a suitable aryl iodide.

  • Deprotection Step : Upon completion of the arylation, the crude reaction mixture is not isolated. Instead, 7.0 N ammonia in methanol is added directly to the mixture.

  • Reaction and Isolation : This addition cleaves the N-TFA group, affording the free C3-arylated azetidine, which can then be isolated and purified. This one-pot sequence demonstrates broad applicability with various aryl iodides.[10]

Conclusion

The journey of substituted azetidine-1-carboxylates from a naturally occurring curiosity to indispensable tools in modern chemistry is a testament to the ingenuity of synthetic chemists. The initial discovery of azetidine-2-carboxylic acid in plants paved the way for early, albeit challenging, synthetic efforts. The subsequent development of stable, protected intermediates like N-Boc-azetidine carboxylates unlocked the full potential of this scaffold. Today, a powerful arsenal of synthetic methods provides access to a vast chemical space of substituted azetidines. Their successful application as proline bioisosteres and in the development of potent enzyme inhibitors, such as those targeting STAT3, confirms their value and ensures their continued prominence in drug discovery and development.

References

Foundational

An In-depth Technical Guide to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-conta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties of drug candidates. The N-Boc (tert-butyloxycarbonyl) group serves as a common protecting group in organic synthesis, facilitating selective reactions at other positions of the molecule. The 3-(3-hydroxypropyl) substituent provides a hydroxyl group that can be a key interaction point with biological targets or a handle for further chemical modifications.

Physicochemical Properties

Due to the absence of direct experimental data for the target compound, the following table summarizes the known physical properties of key starting materials and closely related analogs to provide a comparative reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5C₉H₁₅NO₃185.22---
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate [1]142253-56-3C₉H₁₇NO₃187.24---
1-Boc-3-azetidinone [2]398489-26-4C₈H₁₃NO₃171.19White to off-white crystalline powder47-51251.3±33.0 (Predicted)
tert-Butyl 3-(3-oxopropyl)azetidine-1-carboxylate [3]Not AvailableC₁₁H₁₉NO₃213.27---

Note: "-" indicates data not available.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate involves a two-step process starting from the commercially available tert-butyl 3-formylazetidine-1-carboxylate. The first step is a Grignard reaction to form the carbon-carbon bond and introduce a secondary alcohol. The second step would be the subsequent work-up to yield the final product.

Alternatively, a selective reduction of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate would yield the primary alcohol. The synthesis of this precursor could be achieved through various organic transformations.

Synthesis_Workflow cluster_0 Pathway 1: Grignard Reaction cluster_1 Pathway 2: Reduction A tert-Butyl 3-formylazetidine-1-carboxylate C Grignard Reaction A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C D Reaction Intermediate C->D 1. Dry Ether/THF 2. Low Temperature E Aqueous Work-up (e.g., NH4Cl solution) D->E F tert-Butyl 3-(1-hydroxypropyl)azetidine-1-carboxylate (Isomer) E->F G tert-Butyl 3-(3-oxopropyl)azetidine-1-carboxylate I Reduction G->I H Reducing Agent (e.g., NaBH4) H->I J tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (Target Compound) I->J Methanol/Ethanol

Caption: Proposed synthetic pathways to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the target compound based on standard organic chemistry procedures.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate (1.0 eq) in methanol or ethanol at 0 °C.

  • Reduction: While stirring, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the target compound.

Characterization

Upon successful synthesis, the structure and purity of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate would be confirmed using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the presence of the propyl and hydroxyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbamate (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

While direct experimental data for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is currently scarce, this guide provides a comprehensive overview of its predicted characteristics and plausible synthetic routes. The detailed protocols and proposed characterization methods offer a solid foundation for researchers and scientists in the field of drug discovery and organic synthesis to produce and validate this compound for further investigation. The unique structural features of this molecule make it an interesting candidate for the development of novel therapeutics.

References

Exploratory

A Technical Guide to the Potential Derivatives of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the synthetic potential of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate , a versatile building block in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic potential of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate , a versatile building block in medicinal chemistry. The presence of a primary alcohol and a Boc-protected secondary amine offers multiple avenues for derivatization, enabling the creation of diverse molecular scaffolds for drug discovery and development. Azetidine-containing compounds have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antibacterial, antimicrobial, and central nervous system effects[1][2][3]. This document provides a comprehensive overview of potential synthetic transformations, detailed experimental protocols for key reactions, and a summary of quantitative data to facilitate further research and application. The use of this core molecule as a PROTAC (PROteolysis TArgeting Chimera) linker further underscores its relevance in modern drug discovery[4].

Core Molecule:

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • CAS Number: 142253-55-2

  • Molecular Formula: C₁₂H₂₃NO₃

  • Molecular Weight: 229.32 g/mol

I. Derivatization of the Hydroxyl Group

The primary alcohol of the 3-hydroxypropyl side chain is a key site for introducing molecular diversity. Standard organic transformations can be employed to generate a variety of functional groups, including esters, ethers, aldehydes, and carboxylic acids.

Esterification

Esterification of the primary alcohol can be achieved through various methods, such as the Steglich and Mitsunobu reactions, which are well-suited for substrates that may be sensitive to harsh conditions.

a) Steglich Esterification:

To a solution of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) and a carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM), is added 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The resulting dicyclohexylurea precipitate is removed by filtration. The filtrate is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

b) Mitsunobu Reaction:

To a solution of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq), a carboxylic acid (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is stirred at room temperature for 4-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Etherification

The Williamson ether synthesis is a classical and reliable method for the preparation of ethers from alcohols.

Williamson Ether Synthesis:

To a stirred suspension of sodium hydride (NaH) (1.5 eq) in anhydrous THF at 0°C, a solution of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. An alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) is then added, and the reaction is stirred at room temperature or heated to reflux for 12-24 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude ether is purified by column chromatography.

Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, providing key intermediates for further functionalization, such as reductive amination or amide bond formation.

a) Oxidation to Aldehyde (Swern Oxidation):

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C, is added dimethyl sulfoxide (DMSO) (3.0 eq) dropwise. After stirring for 15 minutes, a solution of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in DCM is added. The reaction is stirred for 30 minutes at -78°C, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude aldehyde, which can be used directly or purified by column chromatography.

b) Oxidation to Carboxylic Acid (Jones Oxidation):

To a solution of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in acetone, Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at 0°C until the orange color persists. The reaction is stirred for 1-3 hours. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to afford the carboxylic acid.

II. Derivatization of the Azetidine Nitrogen

The Boc protecting group on the azetidine nitrogen can be removed under acidic conditions, revealing a secondary amine that can be further functionalized through N-alkylation or N-acylation.

Boc Deprotection

To a solution of the Boc-protected azetidine derivative (1.0 eq) in DCM or 1,4-dioxane, is added a solution of hydrochloric acid in dioxane (4M) or trifluoroacetic acid (TFA) (10 eq). The reaction is stirred at room temperature for 1-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the deprotected azetidine.

N-Alkylation and N-Acylation

The resulting secondary amine can be readily derivatized.

a) N-Alkylation (Reductive Amination):

To a solution of the deprotected azetidine salt (1.0 eq) and an aldehyde or ketone (1.2 eq) in methanol or DCM, is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

b) N-Acylation:

To a solution of the deprotected azetidine salt (1.0 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) in DCM at 0°C, is added an acyl chloride or anhydride (1.2 eq) dropwise. The reaction is stirred at room temperature for 2-6 hours. The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting amide is purified by column chromatography.

III. Data Presentation

The following tables summarize representative quantitative data for the derivatization of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Note: As specific literature data for this exact molecule is limited, the following yields are based on analogous transformations and should be considered as expected values.

Derivative Class Reaction Reagents Solvent Temp. Time (h) Expected Yield (%)
Ester Steglich EsterificationCarboxylic Acid, DCC, DMAPDCMRT12-2470-90
Ester Mitsunobu ReactionCarboxylic Acid, PPh₃, DEAD/DIADTHFRT4-1260-85
Ether Williamson SynthesisAlkyl Halide, NaHTHFRT-Reflux12-2450-80
Aldehyde Swern Oxidation(COCl)₂, DMSO, Et₃NDCM-78°C to RT1-275-95
Carboxylic Acid Jones OxidationCrO₃, H₂SO₄Acetone0°C to RT1-360-80
Deprotected Amine Boc DeprotectionHCl or TFADioxane/DCMRT1-4>95
N-Alkyl Amine Reductive AminationAldehyde/Ketone, NaBH(OAc)₃MeOH/DCMRT12-2465-85
N-Acyl Amine N-AcylationAcyl Chloride/Anhydride, Et₃NDCMRT2-680-95

IV. Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways for the derivatization of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Derivatization_Pathways cluster_hydroxyl Hydroxyl Group Derivatization start tert-Butyl 3-(3-hydroxypropyl) azetidine-1-carboxylate ester Ester Derivative start->ester Esterification (Steglich/Mitsunobu) ether Ether Derivative start->ether Etherification (Williamson) aldehyde Aldehyde Derivative start->aldehyde Oxidation (Swern) acid Carboxylic Acid Derivative start->acid Direct Oxidation (Jones) aldehyde->acid Further Oxidation (e.g., Pinnick) Nitrogen_Derivatization cluster_nitrogen Azetidine Nitrogen Derivatization start_N tert-Butyl 3-(3-hydroxypropyl) azetidine-1-carboxylate deprotected 3-(3-hydroxypropyl)azetidine (Hydrochloride or TFA salt) start_N->deprotected Boc Deprotection (HCl or TFA) n_alkyl N-Alkyl Derivative deprotected->n_alkyl N-Alkylation (Reductive Amination) n_acyl N-Acyl Derivative deprotected->n_acyl N-Acylation Experimental_Workflow_Esterification cluster_workflow General Workflow for Steglich Esterification step1 Step 1: Reactant Mixing Dissolve alcohol, carboxylic acid, and DMAP in DCM. Cool to 0°C. step2 Step 2: Coupling Agent Addition Add DCC to the cooled solution. step1->step2 step3 Step 3: Reaction Stir at room temperature for 12-24 hours. step2->step3 step4 Step 4: Workup Filter urea, wash with NaHCO₃ and brine, dry, and concentrate. step3->step4 step5 Step 5: Purification Purify by column chromatography. step4->step5

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a lin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique structural features, comprising a rigid azetidine core and a flexible hydroxypropyl chain, offer a desirable balance of conformational constraint and spatial extension. This allows for precise orientation of a warhead (targeting the protein of interest) and an E3 ligase ligand within the ternary complex, a critical factor for efficient ubiquitination and subsequent degradation of the target protein. The Boc-protected amine facilitates straightforward sequential coupling, while the terminal hydroxyl group provides a versatile handle for various conjugation chemistries.

Introduction to Application in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient protein degradation.[]

The azetidine scaffold, present in tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, is increasingly incorporated into PROTAC linkers to impart a degree of rigidity. This can be advantageous for optimizing the geometry of the ternary complex and improving the pharmacokinetic properties of the PROTAC molecule.[3] The 3-hydroxypropyl side chain provides a flexible extension with a terminal hydroxyl group that can be readily functionalized for attachment to either the POI ligand or the E3 ligase ligand.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC utilizing a linker derived from tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is depicted below. The PROTAC facilitates the proximity-induced ubiquitination of the target protein by the recruited E3 ligase, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Recruited by Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

A generalized workflow for the synthesis of a PROTAC incorporating this linker is outlined below. This typically involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow start tert-Butyl 3-(3-hydroxypropyl) azetidine-1-carboxylate step1 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->step1 step2 Coupling with E3 Ligase Ligand (e.g., VHL or CRBN ligand) step1->step2 intermediate Boc-Linker-E3 Ligase Conjugate step2->intermediate step3 Boc Deprotection (e.g., TFA) intermediate->step3 step4 Coupling with POI Ligand step3->step4 end Final PROTAC Molecule step4->end

Generalized PROTAC synthesis workflow.

Quantitative Data

While specific data for PROTACs containing tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is not extensively published, the following table presents representative data for PROTACs utilizing azetidine-containing linkers to illustrate their potential efficacy.

PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A BRD4VHL15>90HeLa
Hypothetical PROTAC B BTKCRBN8>95MOLM-14
Hypothetical PROTAC C ERαVHL25>85MCF7

Note: The data above is illustrative and based on the performance of similar PROTACs. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

This protocol outlines a plausible synthetic route starting from a commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • (2-Carboxyethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Wittig Reaction:

    • To a stirred suspension of (2-carboxyethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (2.5 eq) portion-wise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield tert-butyl 3-(2-carboxyethylidene)azetidine-1-carboxylate.

  • Hydroboration-Oxidation:

    • To a stirred solution of the product from the Wittig reaction (1.0 eq) in anhydrous THF at 0 °C, add BH3·THF (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Cool the mixture to 0 °C and slowly add a solution of 3M NaOH followed by 30% H2O2.

    • Stir at room temperature for 2 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Protocol 2: Coupling of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate to a Von Hippel-Lindau (VHL) Ligand

This protocol describes the activation of the hydroxyl group and subsequent coupling to a VHL ligand.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • VHL ligand with a free hydroxyl or amine group (e.g., a derivative of VH032)

  • Sodium hydride (NaH) or a suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of the Hydroxyl Group (Mesylation):

    • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C.

    • Add MsCl (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour.

    • Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.

  • Coupling to VHL Ligand:

    • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) at 0 °C and stir for 30 minutes.

    • Add a solution of the crude mesylate (1.1 eq) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected Linker-VHL conjugate.

Conclusion

Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a strategic building block for the synthesis of PROTACs. Its incorporation into linker design allows for the construction of molecules with potentially improved efficacy and pharmacokinetic profiles. The protocols provided herein offer a foundation for the synthesis and application of this versatile compound in the development of novel targeted protein degraders. Further exploration and optimization of PROTACs incorporating this linker are warranted to fully elucidate its potential in medicinal chemistry.

References

Application

Synthesis of PROTAC Linkers from tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of versatile PROTAC (Proteolysis Targeting Chimera) linkers s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of versatile PROTAC (Proteolysis Targeting Chimera) linkers starting from tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This readily available building block offers a synthetically tractable platform to generate a variety of linkers with differing lengths and functionalities, crucial for optimizing the efficacy of bifunctional degraders. The protocols outlined below describe key chemical transformations to convert the terminal hydroxyl group into reactive moieties suitable for conjugation with ligands for the protein of interest (POI) and an E3 ubiquitin ligase.

Introduction to PROTACs and the Role of Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that engages an E3 ligase, and a chemical linker that connects these two ligands. The nature of the linker—its length, rigidity, and attachment points—is a critical determinant of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation. The azetidine scaffold provides a degree of rigidity and a defined exit vector, which can be advantageous in linker design.

General Synthetic Strategies

The primary alcohol of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate serves as a versatile handle for chemical modification. The following sections detail three common strategies to functionalize this starting material for PROTAC synthesis:

  • Oxidation to a Carboxylic Acid for Amide Coupling: The terminal alcohol is oxidized to a carboxylic acid, which can then be coupled with an amine-functionalized ligand (either for the POI or the E3 ligase) using standard peptide coupling reagents.

  • Conversion to a Sulfonate Ester for Nucleophilic Substitution: The alcohol is converted into a good leaving group, such as a mesylate or tosylate, which can then undergo nucleophilic substitution with an amine, thiol, or other nucleophilic group on the binding ligand.

  • Conversion to an Azide for "Click Chemistry": The hydroxyl group is transformed into an azide moiety, enabling highly efficient and specific conjugation to an alkyne-functionalized ligand via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".

Strategy 1: Oxidation and Amide Coupling

This strategy involves a two-step process: the oxidation of the primary alcohol to a carboxylic acid, followed by an amide bond formation.

Experimental Protocol 1.1: Oxidation of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

This protocol describes the oxidation of the starting material to tert-butyl 3-(2-carboxyethyl)azetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

  • (Diacetoxyiodo)benzene (BAIB) or Sodium hypochlorite (bleach)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in a mixture of DCM and ACN (e.g., 2:1 v/v).

  • Add TEMPO (0.1 eq) and BAIB (2.5 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude carboxylic acid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(2-carboxyethyl)azetidine-1-carboxylate.

Reactant Product Typical Yield Purity (by LC-MS)
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylatetert-Butyl 3-(2-carboxyethyl)azetidine-1-carboxylate70-85%>95%

Table 1: Representative quantitative data for the oxidation reaction.

Experimental Protocol 1.2: Amide Coupling

This protocol describes the coupling of the resulting carboxylic acid with an amine-containing ligand (e.g., an amine-functionalized E3 ligase ligand).

Materials:

  • tert-Butyl 3-(2-carboxyethyl)azetidine-1-carboxylate (from Protocol 1.1)

  • Amine-functionalized ligand (e.g., pomalidomide-amine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve tert-butyl 3-(2-carboxyethyl)azetidine-1-carboxylate (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add the coupling reagent (PyBOP or HATU, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC conjugate.

Reactants Product Typical Yield Purity (by HPLC)
tert-Butyl 3-(2-carboxyethyl)azetidine-1-carboxylate + Amine-functionalized ligandBoc-protected PROTAC conjugate50-70%>98%

Table 2: Representative quantitative data for the amide coupling reaction.

G start tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate oxidation Oxidation (TEMPO, BAIB) start->oxidation acid tert-Butyl 3-(2-carboxyethyl)azetidine-1-carboxylate oxidation->acid coupling Amide Coupling (HATU, DIPEA) acid->coupling protac Boc-Protected PROTAC coupling->protac amine_ligand Amine-Functionalized Ligand (POI or E3 Ligase) amine_ligand->coupling

Caption: Workflow for Strategy 1: Oxidation and Amide Coupling.

Strategy 2: Conversion to a Sulfonate Ester and Nucleophilic Substitution

This approach activates the hydroxyl group as a sulfonate ester, which is a good leaving group for subsequent reaction with a nucleophile.

Experimental Protocol 2.1: Mesylation

This protocol describes the conversion of the starting material to tert-butyl 3-(3-(methylsulfonyloxy)propyl)azetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with cold water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Reactant Product Typical Yield
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylatetert-Butyl 3-(3-(methylsulfonyloxy)propyl)azetidine-1-carboxylate>90% (crude)

Table 3: Representative quantitative data for the mesylation reaction.

Experimental Protocol 2.2: Nucleophilic Substitution

This protocol details the reaction of the mesylate with an amine-containing ligand.

Materials:

  • Crude tert-butyl 3-(3-(methylsulfonyloxy)propyl)azetidine-1-carboxylate (from Protocol 2.1)

  • Amine-functionalized ligand

  • Potassium carbonate or DIPEA

  • Anhydrous DMF or ACN

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the crude mesylate (1.0 eq) and the amine-functionalized ligand (1.2 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) or DIPEA (3.0 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter the reaction mixture and dilute the filtrate with water.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative reverse-phase HPLC.

G start tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate mesylation Mesylation (MsCl, TEA) start->mesylation mesylate Azetidine-propyl-mesylate mesylation->mesylate substitution Nucleophilic Substitution mesylate->substitution protac Boc-Protected PROTAC substitution->protac nuc_ligand Nucleophilic Ligand (e.g., Amine, Thiol) nuc_ligand->substitution

Caption: Workflow for Strategy 2: Sulfonate Ester Formation and Substitution.

Strategy 3: Conversion to an Azide for "Click Chemistry"

This strategy introduces an azide group, which can be efficiently coupled with an alkyne-functionalized partner.

Experimental Protocol 3.1: Azidation

This protocol describes the conversion of the hydroxyl group to an azide.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene or THF

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 eq) in anhydrous toluene.

  • Add DBU (1.5 eq) to the solution.

  • Add DPPA (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(3-azidopropyl)azetidine-1-carboxylate.

Reactant Product Typical Yield
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylatetert-Butyl 3-(3-azidopropyl)azetidine-1-carboxylate60-75%

Table 4: Representative quantitative data for the azidation reaction.

Experimental Protocol 3.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized linker and an alkyne-functionalized ligand.

Materials:

  • tert-Butyl 3-(3-azidopropyl)azetidine-1-carboxylate (from Protocol 3.1)

  • Alkyne-functionalized ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the azide-functionalized linker (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative reverse-phase HPLC.

G start tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate azidation Azidation (DPPA, DBU) start->azidation azide Azetidine-propyl-azide azidation->azide click CuAAC 'Click' Chemistry azide->click protac Boc-Protected PROTAC click->protac alkyne_ligand Alkyne-Functionalized Ligand alkyne_ligand->click

Caption: Workflow for Strategy 3: Azidation and "Click Chemistry".

Final Deprotection Step

The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final PROTAC, or it can be carried through to the final molecule if the secondary amine is a desired feature of the linker.

Conclusion

The protocols described provide a robust foundation for the synthesis of a diverse range of PROTAC linkers from tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. By employing these synthetic strategies, researchers can systematically vary the linker structure and chemistry to optimize the degradation potency and pharmacokinetic properties of their PROTAC molecules, accelerating the development of novel therapeutics based on targeted protein degradation.

Method

Application Notes and Protocols: Boc Deprotection of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 3-(3-hydroxypropyl)aze...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate to yield 3-(azetidin-3-yl)propan-1-ol. Two common and effective methods are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane. These protocols are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This protocol specifically addresses the deprotection of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a building block that incorporates both a protected amine and a primary alcohol functionality. The presence of the hydroxyl group requires careful consideration of the reaction and work-up conditions to ensure the integrity of the final product.

Chemical Structures

Starting MaterialProduct
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate 3-(Azetidin-3-yl)propan-1-ol
alt text
alt text
CAS: 158602-43-8CAS: 1379377-40-8 (as HCl salt: 1379237-95-2)
Molecular Formula: C₁₁H₂₁NO₃Molecular Formula: C₆H₁₃NO
Molecular Weight: 215.29 g/mol Molecular Weight: 115.17 g/mol

Data Presentation

The following table summarizes the key quantitative data for the two presented Boc deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Starting Material 1.0 equiv1.0 equiv
Acid 10 equiv5-10 equiv
Concentration ~0.1 M~0.2 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Monitoring TLC, LC-MSTLC, LC-MS
Work-up Basic aqueous washEvaporation or precipitation
Typical Yield >90%>90%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and rapid procedure for Boc deprotection.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Be cautious as CO₂ evolution may occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain 3-(azetidin-3-yl)propan-1-ol.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is another standard acidic deprotection method that often results in the precipitation of the product as its hydrochloride salt.

Materials:

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 equiv) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[3]

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.[4]

  • Upon completion, the product, 3-(azetidin-3-yl)propan-1-ol hydrochloride, may precipitate from the solution.

  • If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether.[2]

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a suitable base to obtain the free amine.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric acid (HCl) in dioxane is corrosive and toxic. Handle with care in a fume hood and use appropriate PPE.

  • Dichloromethane (DCM) is a suspected carcinogen. Use in a well-ventilated area and wear appropriate PPE.

  • The deprotection reaction generates isobutylene and carbon dioxide as byproducts. Ensure adequate ventilation.[1]

Visualizations

Boc Deprotection Reaction Scheme

Boc_Deprotection start tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate acid Acidic Conditions (TFA/DCM or HCl/Dioxane) start->acid Deprotection product 3-(Azetidin-3-yl)propan-1-ol acid->product byproducts Isobutylene + CO2 acid->byproducts Workflow cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Starting Material add_acid Add Acidic Reagent dissolve->add_acid stir Stir at RT add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate extract Aqueous Wash/ Extraction concentrate->extract dry Dry & Concentrate extract->dry product Purified Product dry->product

References

Application

Application of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in drug discovery

Application Note on tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its Derivatives The saturated four-membered heterocyclic ring system of azetidine has emerged as a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: December 2025

Application Note on tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its Derivatives

The saturated four-membered heterocyclic ring system of azetidine has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise flat molecules make it an attractive component for the design of novel therapeutic agents. The title compound, tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate , serves as a valuable building block, offering multiple points for chemical modification. While direct applications of this specific molecule are noted in the context of Proteolysis Targeting Chimeras (PROTACs) as a linker component, a more extensively documented application of the azetidine core lies in the synthesis of potent enzyme inhibitors, exemplified by the Janus kinase (JAK) inhibitor, Baricitinib.[1][2][3][4][5] This application note will focus on the utility of the azetidine scaffold, with a primary focus on its role in the development of Baricitinib, a drug approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[6]

The Azetidine Moiety in Baricitinib: A Case Study

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling of various cytokines involved in inflammation and immunity.[6] The azetidine ring in Baricitinib is a key structural feature, contributing to the molecule's overall shape and binding affinity to the ATP-binding pocket of the JAK enzymes. The synthesis of Baricitinib relies on a key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which is structurally related to the title compound.

Quantitative Data: Potency of Baricitinib

The inhibitory activity of Baricitinib against the JAK family of enzymes is well-characterized, demonstrating its high potency and selectivity for JAK1 and JAK2.

EnzymeIC50 (nM)
JAK15.9
JAK25.7
JAK3> 400
TYK253
Table 1: In vitro inhibitory concentrations (IC50) of Baricitinib against Janus kinase enzymes.[6][7][8]

Experimental Protocols

The following protocols describe the synthesis of key azetidine intermediates in the pathway to producing JAK inhibitors like Baricitinib.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol outlines the debenzylation of 1-benzylazetidin-3-ol to yield the N-Boc protected 3-hydroxyazetidine.

Materials:

  • 1-benzylazetidin-3-ol

  • Tetrahydrofuran (THF)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen (H2) gas

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 1-benzylazetidin-3-ol in THF in a suitable reaction vessel.

  • Add 5% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol.

  • Dissolve the crude azetidin-3-ol in a mixture of THF and water.

  • Add sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate.

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of the hydroxyl group to a ketone.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern or Parikh-Doering conditions)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (cyanomethyl)phosphonate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Key Azetidine Intermediate A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. Pd/C, H2 2. Boc2O, NaHCO3 C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Oxidation (e.g., DMP) D tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate C->D Horner-Wadsworth-Emmons

Caption: Synthetic route to a key azetidine intermediate for JAK inhibitors.

JAK-STAT Signaling Pathway and Inhibition by Baricitinib

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[9][10] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[11][12][13]

Mechanism of Action:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. The STATs are then recruited and subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.

Baricitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and blocking the downstream inflammatory signaling cascade.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding & Dimerization Baricitinib Baricitinib Baricitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by Baricitinib.

References

Method

Application Notes and Protocols: Tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate as a Scaffold for Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and utilization of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate as a vers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate as a versatile scaffold for the development of novel enzyme and protein inhibitors. This document includes detailed synthetic protocols, methodologies for biological evaluation, and data presentation guidelines to facilitate its application in drug discovery and medicinal chemistry.

Introduction

The azetidine ring is a valuable four-membered heterocyclic motif in medicinal chemistry, prized for its ability to introduce conformational rigidity and unique three-dimensional structures into small molecules. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, with its functionalized side chain and protected nitrogen, serves as an excellent starting point for the synthesis of diverse libraries of compounds. The hydroxyl group offers a convenient handle for further chemical modifications, while the azetidine core can mimic or replace other cyclic systems to improve pharmacological properties. This scaffold has shown particular promise in the development of inhibitors targeting kinases, such as those in the JAK-STAT signaling pathway, and as a component of PROTAC (Proteolysis Targeting Chimera) linkers.

Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

A plausible and efficient synthetic route to the title compound involves a multi-step process starting from a commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The protocol involves oxidation to the corresponding aldehyde, followed by a Wittig reaction to extend the carbon chain, and subsequent reduction.

Protocol 1: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Step 1: Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate to tert-Butyl 3-formylazetidine-1-carboxylate [1][2]

  • To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at -78 °C, slowly add a solution of oxalyl chloride (1.2 equivalents) in DCM.

  • After 15 minutes, add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise and continue stirring for another 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-formylazetidine-1-carboxylate.

Step 2: Wittig Reaction to form tert-Butyl 3-(3-ethoxycarbonylallyl)azetidine-1-carboxylate

  • To a suspension of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1 equivalent) in THF.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the α,β-unsaturated ester.

Step 3: Reduction to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

  • Dissolve the product from Step 2 in ethanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting ester in anhydrous THF and cool to 0 °C.

  • Slowly add lithium aluminum hydride (1.5 equivalents) and stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography to afford tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Application in the Development of Novel Inhibitors

The tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate scaffold is an ideal starting point for synthesizing inhibitors targeting a range of biological targets. A notable application is in the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1][3]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, leading to changes in gene expression.[4]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition.

Quantitative Data of Azetidine-Based Inhibitors

The following table summarizes the inhibitory activity of representative azetidine-containing compounds against key kinases in the JAK-STAT pathway. While not all are direct derivatives of the title scaffold, they demonstrate the potential of the azetidine motif in achieving high potency.

Compound Name/IDTarget KinaseIC50 (nM)Assay TypeReference
BaricitinibJAK15.9Enzymatic[1]
BaricitinibJAK25.7Enzymatic[1]
H172 (9f)STAT3380 - 980EMSA[5]
H182STAT3380 - 980EMSA[5]
AZD1480JAK246Cell-based[3]

Experimental Protocols

Protocol 2: General Kinase Inhibition Assay (e.g., JAK2)

This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare the kinase solution (e.g., recombinant human JAK2) and substrate solution (e.g., a suitable peptide substrate) in the assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the kinase.

  • Assay Procedure :

    • In a 96-well plate, add the test compound dilutions, kinase solution, and substrate solution.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep_Reagents Incubate_1 Incubate Compound, Kinase, and Substrate Prep_Reagents->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Incubate at 30°C Add_ATP->Incubate_2 Stop_Reaction Stop Reaction & Quantify Phosphorylation Incubate_2->Stop_Reaction Analyze_Data Data Analysis (Calculate IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End

Workflow for a General Kinase Inhibition Assay.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity[5]

This assay determines the ability of a compound to inhibit the binding of the STAT3 transcription factor to its DNA consensus sequence.

  • Nuclear Extract Preparation :

    • Culture cells with constitutively active STAT3 (e.g., certain cancer cell lines).

    • Prepare nuclear extracts containing active STAT3.

  • Binding Reaction :

    • Pre-incubate the nuclear extract with varying concentrations of the test compound for 30 minutes at room temperature.

    • Add a radiolabeled (e.g., 32P) double-stranded oligonucleotide probe containing the STAT3 consensus binding site.

    • Incubate the binding reaction for 20 minutes at room temperature.

  • Electrophoresis and Visualization :

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and visualize the bands by autoradiography.

  • Data Analysis :

    • Quantify the intensity of the shifted band (STAT3-DNA complex) for each compound concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

EMSA_Workflow Start Start Prep_Extract Prepare Nuclear Extract with Active STAT3 Start->Prep_Extract Pre_Incubate Pre-incubate Extract with Test Compound Prep_Extract->Pre_Incubate Add_Probe Add Radiolabeled DNA Probe Pre_Incubate->Add_Probe Binding_Reaction Incubate for Binding Add_Probe->Binding_Reaction Electrophoresis Resolve on Non-denaturing Gel Binding_Reaction->Electrophoresis Visualize Visualize by Autoradiography Electrophoresis->Visualize Analyze_Data Quantify Bands & Calculate IC50 Visualize->Analyze_Data End End Analyze_Data->End

References

Application

Catalytic Functionalization of the Hydroxypropyl Side Chain: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for various catalytic methods aimed at the functionalization of hydroxypropyl s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic methods aimed at the functionalization of hydroxypropyl side chains. These methods are crucial for modifying the properties of polymers and small molecules in drug delivery, materials science, and other advanced applications. The protocols outlined below offer starting points for researchers to introduce a range of functional groups, including carbonyls, carboxyls, and new carbon-carbon or carbon-nitrogen bonds, onto the hydroxypropyl moiety.

Selective Oxidation of the Hydroxypropyl Side Chain

Selective oxidation of the secondary alcohol on the hydroxypropyl side chain is a fundamental transformation that provides access to valuable ketone functionalities. These ketones can serve as synthetic handles for further derivatization, such as crosslinking or the introduction of bioactive molecules.

TEMPO-Mediated Oxidation

Application Note: (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO)-mediated oxidation is a highly efficient and selective method for the oxidation of primary and secondary alcohols to aldehydes/ketones and carboxylic acids under mild conditions. In the context of hydroxypropyl cellulose (HPC), this method selectively converts the secondary hydroxyl group of the hydroxypropyl side chain into a ketone.[1] The reaction is typically carried out in an aqueous medium at a controlled pH, making it a green and attractive method for modifying biopolymers.[2] The degree of oxidation can be controlled by adjusting the amount of the primary oxidant, such as sodium hypochlorite (NaClO).[1]

Data Presentation:

Catalyst SystemSubstratePrimary OxidantProductDegree of Oxidation/YieldReference
TEMPO/NaBrHydroxypropyl Cellulose (HPC)NaClOKeto-HPCUp to 2.5 (DOx)[1]
TEMPO/NaBrHydroxypropyl Cellulose (HPC)NaClOCarboxylated HPC1.525 mmol COO⁻/g[2]

Experimental Protocol: TEMPO-Mediated Oxidation of Hydroxypropyl Cellulose

Materials:

  • Hydroxypropyl cellulose (HPC)

  • (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaClO) solution (approx. 15% active chlorine)

  • 2 M Sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

Equipment:

  • Reaction flask equipped with a magnetic stirrer

  • pH meter

  • Burette or dropping funnel for NaOH addition

  • Ice bath

Procedure:

  • Dissolve 2.5 g of HPC in 70 mL of distilled water in the reaction flask with vigorous stirring until a clear solution is obtained.

  • Add TEMPO (0.2 mmol per gram of HPC) and NaBr (2 mmol per gram of HPC) to the reaction mixture and continue stirring until they are fully dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the NaClO solution (20 mmol per gram of HPC) to the reaction mixture while maintaining continuous stirring.

  • Carefully monitor the pH of the solution and maintain it at approximately 10 by the dropwise addition of 2 M NaOH solution.

  • Allow the reaction to proceed for 5 hours at room temperature.

  • Quench the reaction by adding a few drops of ethanol. The disappearance of the orange color indicates the completion of the quenching process.

  • The oxidized HPC can be purified by dialysis against distilled water and subsequent lyophilization.

Visualization:

TEMPO_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up HPC Dissolve HPC in Water Add_Catalysts Add TEMPO and NaBr HPC->Add_Catalysts Cool Cool to 0-5 °C Add_Catalysts->Cool Add_Oxidant Add NaClO (Primary Oxidant) Cool->Add_Oxidant pH_Control Maintain pH 10 with NaOH Add_Oxidant->pH_Control React Stir for 5h at RT pH_Control->React Quench Quench with Ethanol React->Quench Purify Purification (Dialysis) Quench->Purify Isolate Isolation (Lyophilization) Purify->Isolate

Workflow for TEMPO-mediated oxidation of HPC.
Periodate Oxidation

Application Note: Sodium periodate (NaIO₄) is a selective oxidant that cleaves the vicinal diols present in carbohydrates. In the context of polymers with hydroxypropyl side chains derived from glucose units, such as hydroxypropyl cellulose, periodate oxidation can lead to the formation of dialdehyde structures by cleaving the C2-C3 bond of the anhydroglucose unit.[2] This introduces reactive aldehyde functionalities that are useful for crosslinking and further chemical modifications. The reaction is typically conducted in an aqueous solution, often in the dark to prevent the decomposition of the periodate.[2]

Data Presentation:

CatalystSubstrateProductAldehyde/Carboxylate ContentReference
NaIO₄Hydroxypropyl Cellulose (HPC)Aldehyde-functionalized HPCHigh aldehyde content, 0.05 mmol COO⁻/g[2]

Experimental Protocol: Periodate Oxidation of Hydroxypropyl Cellulose

Materials:

  • Hydroxypropyl cellulose (HPC)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Distilled water

Equipment:

  • Reaction flask wrapped in aluminum foil

  • Magnetic stirrer

Procedure:

  • Dissolve 2.5 g of HPC in 70 mL of distilled water with vigorous stirring.

  • Add NaIO₄ (4 mmol per gram of HPC) to the HPC solution.

  • Wrap the reaction flask with aluminum foil to protect it from light.

  • Stir the reaction mixture at room temperature for 5 hours. The pH of the suspension will be approximately 4.

  • Decompose the excess periodate by adding a few drops of ethylene glycol and stirring for an additional hour.

  • The resulting aldehyde-functionalized HPC can be purified by dialysis against distilled water and then isolated by lyophilization.

Visualization:

Periodate_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up HPC Dissolve HPC in Water Add_Oxidant Add NaIO₄ HPC->Add_Oxidant Protect Protect from Light Add_Oxidant->Protect React Stir for 5h at RT Protect->React Quench Quench with Ethylene Glycol React->Quench Purify Purification (Dialysis) Quench->Purify Isolate Isolation (Lyophilization) Purify->Isolate

Workflow for the periodate oxidation of HPC.

Ruthenium-Catalyzed Oxidation

Application Note: Ruthenium complexes are versatile catalysts for the oxidation of alcohols.[3] For the functionalization of hydroxypropyl side chains, ruthenium-catalyzed aerobic oxidation presents a green alternative, using air or oxygen as the terminal oxidant.[4] These reactions can be highly efficient, with some systems exhibiting high turnover frequencies.[2] This method is suitable for converting secondary alcohols to ketones and can be performed under solvent-free conditions, enhancing its environmental friendliness.[4]

Data Presentation:

CatalystCo-catalyst/AdditiveOxidantSubstrate ScopeYieldReference
Ru/C (10%)-Air or O₂Primary & Secondary AlcoholsModerate to Excellent[4]
Binuclear Ruthenium complexQuinone / Co-salen complexAir (O₂)Secondary AlcoholsHigh[2]

Experimental Protocol: Ruthenium-on-Carbon Catalyzed Solvent-Free Oxidation

Materials:

  • Substrate with hydroxypropyl side chain

  • 10% Ruthenium-on-carbon (Ru/C)

  • Air or Oxygen balloon

Equipment:

  • Reaction vial with a magnetic stir bar

  • Balloon filled with air or oxygen

Procedure:

  • To a reaction vial, add the hydroxypropyl-containing substrate (1 mmol) and 10% Ru/C (5-10 mol%).

  • If the substrate is a solid, ensure it is finely powdered.

  • Attach a balloon filled with air or oxygen to the reaction vial.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter off the catalyst.

  • The solvent is then removed under reduced pressure to yield the oxidized product.

Visualization:

Ru_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up Substrate Add Substrate (Hydroxypropyl compound) Add_Catalyst Add Ru/C Catalyst Substrate->Add_Catalyst Add_Oxidant Introduce Air or Oxygen Add_Catalyst->Add_Oxidant Heat Heat and Stir Add_Oxidant->Heat Cool Cool to RT Heat->Cool Extract Extract with Solvent Cool->Extract Filter Filter Catalyst Extract->Filter Evaporate Evaporate Solvent Filter->Evaporate

Workflow for Ru/C-catalyzed solvent-free oxidation.

Palladium-Catalyzed Cross-Coupling Reactions

Application Note: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While challenging, the direct use of alcohols as coupling partners is an area of active research. For polysaccharides, palladium-based catalysts have been supported on the polymer backbone to facilitate cross-coupling reactions, such as the Suzuki coupling.[5] This approach can be adapted for the functionalization of hydroxypropyl side chains, potentially enabling the introduction of aryl or other organic fragments.

Data Presentation:

Catalyst SystemSupportReaction TypeSubstrate ScopeYieldReference
Pd(OAc)₂ / TPPTSι-carrageenanSuzuki CouplingHalobenzenesHigh Conversion[5]

Experimental Protocol: Polysaccharide-Supported Palladium-Catalyzed Suzuki Coupling (Generalized)

Materials:

  • Hydroxypropyl-functionalized polymer

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium triphenylphosphine trisulfonate (TPPTS)

  • Aryl halide (e.g., iodobenzene)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Ethanol/Water mixture)

Equipment:

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, dissolve the hydroxypropyl-functionalized polymer in the chosen solvent system.

  • Add Pd(OAc)₂ and TPPTS and stir to form the supported catalyst complex.

  • Cross-Coupling: To the catalyst suspension, add the aryl halide, phenylboronic acid, and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The supported catalyst can be removed by filtration or centrifugation.

  • The product in the filtrate can be isolated by extraction and purified by column chromatography.

Visualization:

Pd_Coupling_Workflow cluster_setup Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up Polymer Dissolve Polymer Support Add_Pd Add Pd(OAc)₂ and Ligand Polymer->Add_Pd Form_Catalyst Form Supported Catalyst Add_Pd->Form_Catalyst Add_Reagents Add Aryl Halide, Boronic Acid, Base Form_Catalyst->Add_Reagents Heat Heat under Inert Atmosphere Add_Reagents->Heat Cool Cool to RT Heat->Cool Separate_Catalyst Separate Catalyst Cool->Separate_Catalyst Isolate_Product Isolate and Purify Product Separate_Catalyst->Isolate_Product

Workflow for a generalized Suzuki cross-coupling.

Catalytic C-H Borylation

Application Note: Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of C-H bonds, converting them into versatile C-B bonds.[6] This reaction is known for its high functional group tolerance. While typically applied to aryl and alkyl C-H bonds, directing group strategies can enable selective borylation at specific positions. For substrates with hydroxypropyl side chains, the hydroxyl group could potentially direct the borylation to an adjacent C-H bond, providing a route to novel functionalized materials.

Data Presentation:

Catalyst SystemBorylating AgentSubstrate ScopeSelectivityReference
[Ir(cod)OMe]₂ / dtbpyB₂pin₂Arenes, HeteroarenesSterically controlled[7]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Hydroxypropyl-Containing Substrate (Generalized)

Materials:

  • Hydroxypropyl-containing substrate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF or cyclopentyl methyl ether)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, add the hydroxypropyl-containing substrate (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a reaction tube.

  • Add the anhydrous solvent (e.g., 2 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or NMR spectroscopy.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualization:

CH_Borylation_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Borylation Reaction cluster_workup Work-up Add_Reagents Add Substrate, B₂pin₂, Ir-catalyst, and Ligand Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Seal_Heat Seal and Heat with Stirring Add_Solvent->Seal_Heat Cool Cool to RT Seal_Heat->Cool Evaporate Remove Solvent Cool->Evaporate Purify Purify by Chromatography Evaporate->Purify

Workflow for a generalized C-H borylation reaction.

Catalytic Amination of Secondary Alcohols

Application Note: The direct amination of alcohols to form C-N bonds is a highly atom-economical transformation. Ruthenium catalysts operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism are particularly effective for this purpose.[8] This methodology allows for the conversion of secondary alcohols, such as those in hydroxypropyl side chains, into the corresponding secondary amines using a primary amine as the nitrogen source. This opens up avenues for introducing amine functionalities for applications in drug conjugation, hydrogel formation, and pH-responsive materials.

Data Presentation:

CatalystAmine SourceSubstrate ScopeYieldReference
(phosphinoxazoline)Ru(II) complexPrimary AminesPrimary & Secondary AlcoholsGood to Excellent[8]
RANEY® NiAmmoniaPrimary & Secondary Aliphatic Alcohols-[9]

Experimental Protocol: Ruthenium-Catalyzed Amination of a Secondary Alcohol (Generalized)

Materials:

  • Substrate with a secondary hydroxypropyl group

  • Primary amine (e.g., benzylamine)

  • Ruthenium catalyst (e.g., a (phosphinoxazoline)Ru(II) complex)

  • Anhydrous, degassed solvent (e.g., toluene)

Equipment:

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup

Procedure:

  • Under an inert atmosphere, add the hydroxypropyl-containing substrate (1.0 mmol), the primary amine (1.2 mmol), and the ruthenium catalyst (1-5 mol%) to the reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., 2 mL).

  • Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 110-130 °C) for the necessary duration (e.g., 12-48 hours).

  • Monitor the reaction's progress using an appropriate analytical method (e.g., LC-MS, GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography.

Visualization:

Amination_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Amination Reaction cluster_workup Work-up Add_Reagents Add Substrate, Amine, and Ru-catalyst Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Seal_Heat Seal and Heat with Stirring Add_Solvent->Seal_Heat Cool Cool to RT Seal_Heat->Cool Evaporate Remove Solvent Cool->Evaporate Purify Purify by Chromatography Evaporate->Purify

Workflow for a generalized catalytic amination of a secondary alcohol.

References

Method

Application Notes and Protocols: Synthesis of a Bioactive Azetidinyl-Amide Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidine derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry due to their ability to impart favorable physi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. The constrained nature of the four-membered ring can enhance binding affinity to biological targets and improve metabolic stability. This document provides a detailed protocol for the synthesis of a potent kinase inhibitor featuring a key azetidinyl-amide moiety, starting from the commercially available building block, tert-butyl 3-aminoazetidine-1-carboxylate.

The target molecule is an analog of the clinical candidate AZD5363, a potent inhibitor of the AKT kinase, a crucial node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The synthesis involves a standard yet critical amide bond formation between the azetidine derivative and a substituted pyrimidine carboxylic acid.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of the azetidinyl-amide kinase inhibitor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
tert-butyl 3-aminoazetidine-1-carboxylateC₈H₁₆N₂O₂172.22Starting Material (Azetidine core)
4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acidC₇H₃ClN₄O₄242.58Starting Material (Pyrimidine core)
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP380.23Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Deprotection Reagent
Product: Azetidinyl-Amide Kinase Inhibitor (Boc-protected) C₂₄H₂₅ClN₈O₅ 556.96 Intermediate Product
Final Product: Azetidinyl-Amide Kinase Inhibitor (deprotected) C₁₉H₁₇ClN₈O₃ 456.85 Bioactive Molecule

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-{[4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonyl]amino}azetidine-1-carboxylate (Boc-protected Intermediate)

This protocol details the amide coupling reaction between the protected azetidine and the pyrimidine carboxylic acid.

Materials:

  • tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq)

  • 4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the azetidine derivative to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.

Protocol 2: Deprotection of the Azetidine Moiety to Yield the Final Bioactive Kinase Inhibitor

This protocol describes the removal of the Boc protecting group to yield the final active compound.

Materials:

  • tert-butyl 3-{[4-chloro-5-nitro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonyl]amino}azetidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.

  • Add an excess of Trifluoroacetic acid (TFA) to the solution (typically a 1:1 to 1:4 ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final bioactive kinase inhibitor.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection A 3-amino-1-Boc-azetidine C HATU, DIPEA, DCM A->C B Pyrimidine Carboxylic Acid B->C D Boc-Protected Intermediate C->D E Boc-Protected Intermediate F TFA, DCM E->F G Final Bioactive Molecule F->G

Caption: Experimental workflow for the synthesis of the azetidinyl-amide kinase inhibitor.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream Inhibitor Azetidinyl-Amide Inhibitor Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by the synthesized molecule.

Application

Incorporation of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate into Peptide Mimics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the incorporation of the novel building block, tert-butyl 3-(3-hydroxypropy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of the novel building block, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, into peptide mimics. The introduction of this azetidine-based residue offers a unique opportunity to modulate the conformational properties, proteolytic stability, and biological activity of peptides, making it a valuable tool in drug discovery and development.

The azetidine ring, a strained four-membered heterocycle, acts as a rigid conformational constraint within a peptide backbone.[1] This rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target.[2] Furthermore, the 3-(3-hydroxypropyl) substituent provides a versatile handle for further functionalization, such as the attachment of imaging agents, cytotoxic payloads, or pharmacokinetic modifiers. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for straightforward integration into standard solid-phase peptide synthesis (SPPS) workflows.[3]

Application Notes

The incorporation of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate into peptide sequences can offer several advantages:

  • Conformational Rigidity: The azetidine ring restricts the torsional angles of the peptide backbone, reducing conformational flexibility. This can lead to an increase in receptor binding affinity and selectivity.[2]

  • Enhanced Proteolytic Stability: The non-natural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide mimic.[4][5]

  • Improved Cyclization Efficiency: For cyclic peptides, the turn-inducing properties of the azetidine moiety can facilitate macrocyclization, leading to higher yields of the desired cyclic product.[4][5][6]

  • Scaffold for Further Derivatization: The terminal hydroxyl group on the 3-propyl substituent serves as a point for late-stage functionalization, allowing for the synthesis of diverse peptide conjugates.[4]

  • PROTAC Linker: This molecule can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[7][8]

Data Presentation

The introduction of azetidine-containing residues has been shown to significantly impact the efficiency of peptide macrocyclization. Below is a summary of comparative cyclization yields for azetidine-modified versus unmodified peptides.

Peptide SequenceModificationCyclization Yield (%)Reference
Linear Tetra-, Penta-, and Hexapeptides (28 examples)3-aminoazetidine (3-AAz)Greatly improved[4][5][6]
Cyclic TetrapeptideAzetidine modification4-5 fold higher[5]

Experimental Protocols

This section provides detailed protocols for the preparation of the key building block and its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

This protocol describes a potential synthetic route to the title compound, adapted from procedures for the synthesis of similar 3-substituted azetidines.[9]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Diethyl (3-(tetrahydro-2H-pyran-2-yloxy)propyl)phosphonate

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Wittig-Horner-Emmons Reaction: a. To a solution of diethyl (3-(tetrahydro-2H-pyran-2-yloxy)propyl)phosphonate (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.2 equiv.) portion-wise. b. Stir the reaction mixture at 0 °C for 30 minutes. c. Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(3-(tetrahydro-2H-pyran-2-yloxy)propylidene)azetidine-1-carboxylate.

  • Hydrogenation and Deprotection: a. Dissolve the product from step 1g in methanol. b. Add Palladium on carbon (10 mol%) to the solution. c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. d. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. e. Dissolve the resulting crude material in methanol. f. Add p-toluenesulfonic acid (0.1 equiv.) and stir at room temperature for 2 hours to remove the THP protecting group. g. Neutralize the reaction with saturated aqueous NaHCO₃ solution and concentrate under reduced pressure. h. Partition the residue between water and DCM. Extract the aqueous layer with DCM (3x). i. Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude product. j. Purify by silica gel column chromatography to afford tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Protocol 2: Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the general procedure for incorporating the synthesized azetidine building block into a peptide chain on a solid support using Boc chemistry.[3][10]

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids

  • tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (activated as a carboxylic acid, see step 1)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Activation of the Hydroxyl Group (Off-Resin):

    • The terminal hydroxyl group of the azetidine building block needs to be converted to a carboxylic acid to enable coupling to the growing peptide chain. This can be achieved through a two-step process: a. Mesylation: React tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in DCM. b. Cyanation and Hydrolysis: The resulting mesylate can be displaced with cyanide (e.g., sodium cyanide in DMSO) followed by acid or base-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid. This yields N-Boc-3-(3-carboxypropyl)azetidine.

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: a. Drain the DCM. b. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[10] c. Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Coupling of the Azetidine Building Block: a. Dissolve the activated azetidine carboxylic acid (from step 1) (3 equiv.) and HBTU (2.9 equiv.) in DMF. b. Add DIPEA (6 equiv.) to the solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin test.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection (step 3) and coupling (step 4) cycles with the subsequent Boc-protected amino acids to assemble the desired peptide sequence.

  • Final Cleavage: a. After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin. b. Treat the resin with anhydrous HF or TFMSA to cleave the peptide from the resin and remove the side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash with ether. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthetic Pathway for the Azetidine Building Block

G A tert-Butyl 3-oxoazetidine-1-carboxylate C Wittig-Horner-Emmons Reaction (t-BuOK, THF) A->C B Diethyl (3-(tetrahydro-2H-pyran-2-yloxy)propyl)phosphonate B->C D tert-Butyl 3-(3-(tetrahydro-2H-pyran-2-yloxy)propylidene)azetidine-1-carboxylate C->D E Hydrogenation (H₂, Pd/C) & THP Deprotection (p-TsOH, MeOH) D->E F tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate E->F

Caption: Synthetic route to tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Workflow for Incorporation into a Peptide Mimic via SPPS

G cluster_0 Solid Phase Peptide Synthesis Cycle cluster_1 Final Steps A Resin with Free Amine B Coupling: Activated Azetidine Building Block + HBTU/DIPEA A->B C Resin with Coupled Azetidine B->C D Boc Deprotection: 50% TFA in DCM C->D E Repeat Cycle for Chain Elongation C->E D->A F Final Cleavage (HF or TFMSA) E->F G Purification (RP-HPLC) F->G H Pure Peptide Mimic G->H

Caption: Workflow for the incorporation of the azetidine building block into a peptide mimic.

References

Method

Application Notes and Protocols for the Scaled-Up Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a protected azetidine ring, offering a rigid scaffold, and a primary alcohol, providing a versatile handle for further functionalization. This compound is particularly noted for its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. The growing interest in PROTACs and other complex molecules incorporating this moiety necessitates robust and scalable synthetic procedures.

This document provides detailed experimental protocols for a two-step, scaled-up synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The described methodology is designed to be efficient and amenable to larger-scale production in a laboratory setting.

Overall Synthetic Scheme

The synthesis is a two-step process:

  • Grignard Reaction: The synthesis commences with the nucleophilic addition of allylmagnesium bromide to tert-butyl 3-oxoazetidine-1-carboxylate. This reaction constructs the carbon skeleton of the target molecule and introduces a terminal alkene and a tertiary hydroxyl group in a single step.

  • Hydroboration-Oxidation: The terminal alkene of the intermediate, tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate, is then converted to a primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction. This step yields the final product.

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierGrade
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.19Commercially Available>97%
Allylmagnesium bromide solutionC₃H₅BrMg145.28Commercially Available1.0 M in THF
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11Commercially Available>99.9%, inhibitor-free
Borane-tetrahydrofuran complex solutionBH₃·THF85.94Commercially Available1.0 M in THF
Hydrogen peroxide solutionH₂O₂34.01Commercially Available30% (w/w) in H₂O
Sodium hydroxideNaOH40.00Commercially AvailableACS Reagent Grade
Saturated aqueous ammonium chlorideNH₄Cl53.49Prepared in-house-
Diethyl ether(C₂H₅)₂O74.12Commercially AvailableACS Reagent Grade
Ethyl acetateC₄H₈O₂88.11Commercially AvailableACS Reagent Grade
HexanesC₆H₁₄86.18Commercially AvailableACS Reagent Grade
Anhydrous sodium sulfateNa₂SO₄142.04Commercially AvailableACS Reagent Grade

Table 2: Experimental Parameters and Expected Results

StepReactionKey ParametersExpected Yield (%)Expected Purity (%)
1Grignard ReactionTemperature: 0 °C to rt; Reaction Time: 2-4 h85-95>95
2Hydroboration-OxidationTemperature: 0 °C to rt; Reaction Time: 4-6 h80-90>98 (after chromatography)

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Methodology:

  • Apparatus Setup: A 2 L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a 500 mL pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. The glassware is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reaction Setup: The flask is charged with tert-butyl 3-oxoazetidine-1-carboxylate (85.6 g, 0.5 mol) and anhydrous tetrahydrofuran (THF, 500 mL). The resulting solution is stirred under a nitrogen atmosphere and cooled to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Allylmagnesium bromide solution (1.0 M in THF, 600 mL, 0.6 mol) is added dropwise via the dropping funnel over a period of 1.5-2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (250 mL) while cooling the flask in an ice-water bath. The resulting mixture is stirred for 30 minutes.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification: The crude product is typically of sufficient purity (>95%) to be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel (Eluent: Gradient of 10-40% Ethyl Acetate in Hexanes).

Step 2: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Methodology:

  • Apparatus Setup: A 2 L, three-necked, round-bottomed flask is fitted with a magnetic stirrer, a 500 mL pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. The glassware is flame-dried and cooled under a nitrogen atmosphere.

  • Reaction Setup: The crude tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (assuming 0.5 mol theoretical) is dissolved in anhydrous THF (500 mL) in the reaction flask. The solution is stirred under nitrogen and cooled to 0 °C in an ice-water bath.

  • Hydroboration: Borane-tetrahydrofuran complex solution (1.0 M in THF, 550 mL, 0.55 mol) is added dropwise via the dropping funnel over 1.5-2 hours, maintaining the internal temperature below 5 °C. After the addition, the mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled back to 0 °C. A solution of 3 M aqueous sodium hydroxide (200 mL) is added slowly, followed by the very slow, dropwise addition of 30% hydrogen peroxide (200 mL), ensuring the internal temperature does not exceed 20 °C.

  • Reaction Progression: After the addition of hydrogen peroxide is complete, the mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is diluted with water (500 mL) and extracted with ethyl acetate (3 x 400 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution (200 mL) and brine (200 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (Eluent: Gradient of 30-70% Ethyl Acetate in Hexanes) to yield tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate as a colorless to pale yellow oil.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Hydroboration-Oxidation cluster_final Final Product Start tert-Butyl 3-oxoazetidine-1-carboxylate Grignard 1. Allylmagnesium bromide, THF 2. Quench (aq. NH4Cl) Start->Grignard Addition Intermediate tert-Butyl 3-allyl-3-hydroxy- azetidine-1-carboxylate Grignard->Intermediate Formation Hydroboration 1. BH3.THF 2. H2O2, NaOH Intermediate->Hydroboration Conversion Final tert-Butyl 3-(3-hydroxypropyl)- azetidine-1-carboxylate Hydroboration->Final Formation

Caption: Overall workflow for the synthesis of the target compound.

Reaction_Mechanisms cluster_grignard Grignard Reaction Mechanism cluster_hydroboration Hydroboration-Oxidation Mechanism Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Alkoxide Magnesium alkoxide intermediate Ketone->Alkoxide Nucleophilic attack Grignard_reagent Allylmagnesium bromide Grignard_reagent->Alkoxide Tertiary_alcohol tert-Butyl 3-allyl-3-hydroxy- azetidine-1-carboxylate Alkoxide->Tertiary_alcohol Protonation (Work-up) Alkene tert-Butyl 3-allyl-3-hydroxy- azetidine-1-carboxylate Organoborane Trialkylborane intermediate Alkene->Organoborane Hydroboration (syn-addition) Borane BH3.THF Borane->Organoborane Primary_alcohol tert-Butyl 3-(3-hydroxypropyl)- azetidine-1-carboxylate Organoborane->Primary_alcohol Oxidation (H2O2, NaOH)

Caption: Simplified signaling pathways of the key chemical transformations.

Application

Application Notes and Protocols: Synthesis of Baricitinib Utilizing tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor. The synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor. The synthesis commences with the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, and outlines the subsequent chemical transformations leading to the final active pharmaceutical ingredient (API). This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, quantitative data summaries, and visual representations of the synthetic workflow and the targeted biological pathway.

Introduction to Baricitinib and JAK Inhibition

Baricitinib is an orally available, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2), which are intracellular enzymes involved in signaling pathways for a variety of cytokines and growth factors.[1] By inhibiting JAK1 and JAK2, baricitinib modulates the signaling of various interleukins and interferons, thereby reducing inflammatory and immune responses.[1] This mechanism of action makes it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis.

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Baricitinib's inhibition of JAK1 and JAK2 effectively blocks this cascade.

The JAK-STAT Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Baricitinib Baricitinib Baricitinib->JAK1 Inhibition Baricitinib->JAK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation

Caption: The JAK-STAT signaling pathway and the inhibitory mechanism of Baricitinib.

Synthetic Route Overview

The synthesis of Baricitinib from tert-butyl 3-oxoazetidine-1-carboxylate is a multi-step process. A common and efficient route involves an initial Horner-Emmons reaction to introduce the cyanomethylene group, followed by deprotection of the Boc group and subsequent sulfonamidation. The resulting intermediate then undergoes a Michael addition with a protected pyrazole-pyrimidine moiety, followed by a final deprotection step to yield Baricitinib.

Baricitinib_Synthesis Start tert-Butyl 3-oxoazetidine-1-carboxylate Intermediate1 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate Start->Intermediate1 Horner-Emmons Reaction Intermediate2 2-(Azetidin-3-ylidene)acetonitrile Intermediate1->Intermediate2 Boc Deprotection Intermediate3 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile Intermediate2->Intermediate3 Sulfonamidation Intermediate4 Protected Baricitinib Intermediate Intermediate3->Intermediate4 Michael Addition FinalProduct Baricitinib Intermediate4->FinalProduct Final Deprotection

Caption: Synthetic workflow for Baricitinib starting from tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocols and Data

Step 1: Horner-Emmons Reaction

This step involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate reagent to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol:

  • To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl cyanomethylphosphonate dropwise.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by silica gel chromatography.

Quantitative Data:

ParameterValueReference
Base Sodium Hydride (NaH) or Potassium tert-butoxide[2][3]
Solvent Tetrahydrofuran (THF)[2]
Reaction Time 16 hours[2]
Temperature 0 °C to Room Temperature[2]
Yield 84% - 93%[2][3]
Step 2: Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.

Protocol:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate in a suitable solvent such as acetonitrile.

  • Add an acid, such as hydrochloric acid or trifluoroacetic acid (TFA).[2][4]

  • Stir the reaction mixture at room temperature for several hours (e.g., 16 hours).[2]

  • Monitor the reaction by TLC until completion.

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess acid.

  • The resulting salt, 2-(azetidin-3-ylidene)acetonitrile, is often used in the next step without further purification.

Quantitative Data:

ParameterValueReference
Reagent Hydrochloric Acid or Trifluoroacetic Acid[2][4]
Solvent Acetonitrile[2]
Reaction Time 16 hours[2]
Temperature Room Temperature[2]
Yield Typically high (often quantitative and used directly)[4]
Step 3: Sulfonamidation

The deprotected azetidine is reacted with ethanesulfonyl chloride to introduce the ethylsulfonyl group.

Protocol:

  • Suspend the 2-(azetidin-3-ylidene)acetonitrile salt in a suitable solvent like acetonitrile.

  • Cool the mixture to 0 °C.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the reaction.

  • Add ethanesulfonyl chloride dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • After completion, the product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, can be isolated by filtration and washing.

Quantitative Data:

ParameterValueReference
Reagent Ethanesulfonyl chloride[4]
Base Triethylamine or DIPEA[4]
Solvent Acetonitrile[4]
Reaction Time Several hours[4]
Temperature 0 °C to Room Temperature[4]
Yield 94.3% - 96.4%[4]
Step 4: Michael Addition

This step involves the conjugate addition of a protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated alkene of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Protocol:

  • Dissolve 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and the protected pyrazole-pyrimidine derivative in an anhydrous solvent such as acetonitrile.

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours).[5]

  • The product, a protected Baricitinib intermediate, will precipitate from the reaction mixture.

  • Isolate the product by filtration and wash with a suitable solvent.

Quantitative Data:

ParameterValueReference
Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5]
Solvent Acetonitrile[5]
Reaction Time 16 hours[5]
Temperature Room Temperature[5]
Yield Quantitative[5]
Step 5: Final Deprotection

The final step is the removal of the protecting group from the pyrrolo[2,3-d]pyrimidine ring system to yield Baricitinib. The protecting group is often a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Protocol:

  • Dissolve the protected Baricitinib intermediate in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a Lewis acid, such as tin(IV) chloride (SnCl4) in DCM, dropwise.[5]

  • Stir the reaction at room temperature until deprotection is complete, as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and quench with a basic aqueous solution (e.g., 4% NaOH) to adjust the pH.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude Baricitinib can be purified by crystallization.

Quantitative Data:

ParameterValueReference
Reagent Tin(IV) chloride (SnCl4)[5]
Solvent Dichloromethane (DCM)[5]
Reaction Time Varies (monitored by TLC)[5]
Temperature 0 °C to Room Temperature[5]
Yield 66% - 81%[5]

Conclusion

The synthetic route to Baricitinib starting from tert-butyl 3-oxoazetidine-1-carboxylate is a well-established and efficient process. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of this important JAK inhibitor. Careful execution of each step, with attention to reaction conditions and purification techniques, is crucial for achieving high yields and purity of the final product. The provided diagrams offer a clear visualization of the synthetic strategy and the biological context of Baricitinib's mechanism of action.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide tro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to overcome common challenges, particularly low yield, encountered during the synthesis of this key azetidine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate?

A1: A prevalent strategy involves a two-step process starting from the commercially available N-Boc-3-azetidinone. The first step is a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the three-carbon sidechain, followed by a reduction of the resulting alkene to yield the saturated propyl chain and reduction or hydrolysis of an ester to the primary alcohol.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Inefficient Wittig/HWE Reaction: The ylide or phosphonate carbanion may be unstable, or steric hindrance at the azetidinone can impede the reaction.

  • Side Reactions: Competing elimination or oligomerization reactions can be an issue, particularly under harsh basic conditions.

  • Incomplete Reduction: The hydrogenation or reduction step may not go to completion, leaving unreacted starting material or partially reduced intermediates.

  • Difficult Purification: The polarity of the final product can make chromatographic separation from reaction byproducts challenging.

  • Ring Strain Issues: Azetidines are strained four-membered rings, and certain reaction conditions can lead to ring-opening side products.[1]

Q3: I am observing the formation of a pyrrolidine (five-membered ring) byproduct. How can this be avoided?

A3: Pyrrolidine formation is a known issue in syntheses involving functionalization of 3-substituted azetidines, often arising from rearrangement or alternative cyclization pathways if starting from an acyclic precursor.[2] To minimize this, ensure that the azetidine ring is pre-formed and stable before side-chain modification. If building the ring from a γ-amino alcohol precursor, careful selection of the leaving group and reaction conditions is critical to favor the 4-exo-tet cyclization over the 5-endo-tet cyclization.[2]

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is suitable for routine monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the desired product and any major byproducts. Proton and Carbon NMR (¹H and ¹³C NMR) are essential for structural confirmation of the final product and key intermediates.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific problems you may encounter during the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Problem 1: Low conversion in the Horner-Wadsworth-Emmons (HWE) reaction.
Potential Cause Troubleshooting Suggestion
Insufficiently Strong Base The pKa of the phosphonate ester requires a sufficiently strong base to generate the reactive carbanion. Consider switching from milder bases like DBU to stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Steric Hindrance The azetidinone carbonyl is sterically hindered. Ensure the reaction is run at an appropriate temperature (some HWE reactions benefit from gentle heating) and for a sufficient duration to allow the reaction to proceed to completion.
Reagent Purity Ensure the N-Boc-3-azetidinone and phosphonate ester are pure and the solvent is anhydrous, as moisture can quench the carbanion.
Problem 2: Multiple products observed after the reduction step.
Potential Cause Troubleshooting Suggestion
Incomplete Hydrogenation If reducing the alkene from the HWE step, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. Increase reaction time or catalyst loading if necessary.
Over-reduction/Side Reactions Certain reducing agents may affect the Boc-protecting group or other functional groups. Catalytic hydrogenation is generally selective for the alkene. If using hydride reagents, ensure controlled temperature and stoichiometry.
Isomerization The double bond from the HWE reaction may isomerize under certain conditions. Ensure the chosen reduction method is compatible with the substrate.
Problem 3: Difficulty in purifying the final product.
Potential Cause Troubleshooting Suggestion
Co-elution with Byproducts The polarity of the hydroxypropyl side chain can make separation difficult. Optimize the solvent system for column chromatography. A gradient elution from a non-polar (e.g., hexane/ethyl acetate) to a more polar mobile phase may be effective.
Product Instability on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds like Boc-protected amines. Consider using deactivated (neutral) silica or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(3-ethoxy-3-oxopropylidene)azetidine-1-carboxylate (HWE Intermediate)
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting clear solution back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

Protocol 2: Synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
  • Dissolve the product from Protocol 1 (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Add palladium on carbon (10 wt. %, 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting intermediate is the ethyl ester.

  • To a solution of this ester in THF/water (e.g., 3:1), add lithium hydroxide (LiOH, 2-3 eq). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS). Alternative for direct reduction: The ester can be reduced to the alcohol using a reagent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) in an appropriate anhydrous solvent, though this requires more stringent anhydrous conditions and careful workup.

  • If hydrolyzed, acidify the mixture to pH ~5-6 with dilute HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Visualizations

Synthetic Pathway A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(3-ethoxy-3-oxopropylidene)- azetidine-1-carboxylate A->B HWE Reaction (EtO)2P(O)CH2CO2Et, NaH C tert-Butyl 3-(3-ethoxy-3-oxopropyl)- azetidine-1-carboxylate B->C Hydrogenation H2, Pd/C D tert-Butyl 3-(3-hydroxypropyl)- azetidine-1-carboxylate C->D Hydrolysis/Reduction LiOH or LAH Troubleshooting Workflow start Low Overall Yield check_hwe Analyze HWE Step (TLC, LC-MS) start->check_hwe hwe_ok HWE Yield > 80%? check_hwe->hwe_ok Yes hwe_fail Incomplete reaction or multiple byproducts check_hwe->hwe_fail No check_reduction Analyze Reduction Step (TLC, LC-MS) reduction_ok Reduction Yield > 90%? check_reduction->reduction_ok Yes reduction_fail Incomplete reduction or side reactions check_reduction->reduction_fail No check_purification Analyze Purification Step purification_ok Recovery > 85%? check_purification->purification_ok Yes purification_fail Product loss during column chromatography check_purification->purification_fail No hwe_ok->check_reduction hwe_solution Optimize HWE: - Stronger Base (NaH) - Anhydrous Conditions - Check Reagent Purity hwe_fail->hwe_solution end_node Yield Improved hwe_solution->end_node reduction_ok->check_purification reduction_solution Optimize Reduction: - Check Catalyst Activity - Increase H2 Pressure/Time - Consider Alternative Reagents reduction_fail->reduction_solution reduction_solution->end_node purification_ok->end_node purification_solution Optimize Purification: - Adjust Solvent Gradient - Use Neutral Silica/Alumina - Consider alternative purification purification_fail->purification_solution purification_solution->end_node Optimization_Logic title Key Optimization Parameters params HWE Reaction Base Strength (NaH vs. DBU) Temperature (0°C to RT) Solvent (THF, DMF) Reduction Step Catalyst (Pd/C) H2 Pressure (balloon vs. Parr) Solvent (EtOH, MeOH) Purification Stationary Phase (Silica vs. Alumina) Mobile Phase (Gradient) outcome High Yield & Purity params->outcome Synergistic Effect

References

Optimization

Side reactions in the synthesis of substituted azetidines and their prevention

Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide provides practical troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted azetidines. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted azetidines?

A1: The primary challenge in azetidine synthesis is the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions. Other common issues include low yields, the formation of undesired side products such as pyrrolidines and dimers, and difficulties in purification. The choice of starting materials, reaction conditions, and protecting groups is crucial for a successful synthesis.

Q2: How can I minimize the formation of the five-membered ring (pyrrolidine) as a side product?

A2: Pyrrolidine formation is a common side reaction, particularly in methods like the iodocyclization of homoallylamines. This is often a thermodynamically favored process. To minimize pyrrolidine formation, careful control of the reaction temperature is essential. Lower temperatures generally favor the kinetically controlled formation of the four-membered azetidine ring.

Q3: What are the typical side reactions when reducing β-lactams to azetidines?

A3: A significant side reaction during the reduction of β-lactams (azetidin-2-ones) is the cleavage of the strained four-membered ring.[1] Reagents like Diisobutylaluminium hydride (DIBAL-H) can lead to ring-opened amino alcohol products. This is particularly prevalent when the azetidine ring is substituted with electron-rich groups, such as a phenyl group, which can stabilize a carbocation intermediate upon ring opening.[2]

Q4: My intramolecular cyclization to form an azetidine is giving low yields. What are the likely causes?

A4: Low yields in intramolecular cyclizations can stem from several factors. Competing intermolecular reactions, such as dimerization or polymerization, can occur, especially at high concentrations. Inefficient activation of the leaving group in γ-amino alcohol precursors or steric hindrance can also impede the desired cyclization. For γ-haloamine cyclizations, the choice of base is critical to avoid elimination side reactions.

Q5: What is the Aza Paternò-Büchi reaction, and what are its limitations in azetidine synthesis?

A5: The Aza Paternò-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[3] Historically, its application has been limited by competing side reactions of the photochemically excited imine, such as E/Z isomerization, which dissipates the energy and prevents the cycloaddition.[4][5] Recent advancements using visible-light photocatalysis have significantly improved the efficiency and reduced side reactions.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Predominant Formation of Pyrrolidine in Iodocyclization of Homoallylamines

Symptoms: Your reaction yields the five-membered pyrrolidine ring as the major product instead of the desired four-membered azetidine.

Cause: The formation of the pyrrolidine is often the thermodynamically favored pathway and is promoted by higher reaction temperatures, which allows for the rearrangement of the initially formed azetidine.

Solutions:

  • Temperature Control: Maintain a low reaction temperature. For instance, in the iodocyclization of N-benzyl-1-phenylbut-3-en-1-amine, running the reaction at 20°C favors the formation of the cis-azetidine, while increasing the temperature to 50°C leads to the exclusive formation of the cis-pyrrolidine.[6]

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to isolate the kinetic azetidine product before it has a chance to rearrange.

Quantitative Data: Effect of Temperature on Iodocyclization

Starting MaterialTemperature (°C)Product(s)Yield (%)Reference
N-benzyl-1-phenylbut-3-en-1-amine20cis-azetidine96[6]
N-benzyl-1-phenylbut-3-en-1-amine50cis-pyrrolidine82[6]

Experimental Protocol: Iodocyclization of N-benzyl-1-phenylbut-3-en-1-amine for Azetidine Synthesis

  • To a solution of N-benzyl-1-phenylbut-3-en-1-amine (1.0 eq) in acetonitrile, add sodium hydrogen carbonate (2.0 eq).

  • Cool the mixture to 20°C.

  • Add a solution of iodine (1.5 eq) in acetonitrile dropwise.

  • Stir the reaction at 20°C and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a temperature not exceeding 20°C to prevent isomerization.[6]

Issue 2: Low Yields and Side Products in Visible-Light-Mediated Aza Paternò-Büchi Reactions

Symptoms: The desired azetidine is obtained in low yield, or significant amounts of starting material remain unreacted, along with the formation of uncharacterized byproducts.

Cause: The efficiency of the visible-light-mediated aza Paternò-Büchi reaction is highly dependent on the choice of photocatalyst and its triplet energy. An inappropriate photocatalyst will not efficiently promote the desired [2+2] cycloaddition.

Solutions:

  • Photocatalyst Selection: Screen a variety of photocatalysts with different triplet energies to find the optimal one for your specific substrate. For the intramolecular reaction of unactivated alkenes with cyclic oximes, iridium-based photocatalysts with high triplet energies have been shown to be effective.[3]

  • Reaction Concentration: The concentration of the reaction can influence the yield. In some cases, more dilute conditions can favor the intramolecular cycloaddition and improve yields.

Quantitative Data: Evaluation of Photocatalysts in an Intramolecular Aza Paternò-Büchi Reaction

PhotocatalystTriplet Energy (kcal/mol)Yield of Azetidine (%)Reference
Ir(dF(Me)ppy)₂(dtbbpy)PF₆~6073[3]
fac-[Ir(ppy)₃]<57<29[3]
Thioxanthone>600[3]

Experimental Protocol: General Procedure for Visible-Light Intramolecular Aza Paternò-Büchi Reaction

  • In a vial, dissolve the oxime substrate and the selected photocatalyst (e.g., 1 mol% of an Iridium-based catalyst) in an appropriate solvent (e.g., acetonitrile) to the desired concentration.

  • Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.[3]

Issue 3: Ring-Opening During the Reduction of β-Lactams

Symptoms: Instead of the desired azetidine, the major product isolated is a γ-amino alcohol.

Cause: The use of strong reducing agents, particularly those with Lewis acidic character like DIBAL-H, can promote the cleavage of the strained β-lactam ring.[2] This is especially problematic for β-lactams with substituents that can stabilize a positive charge at the C4 position.

Solutions:

  • Choice of Reducing Agent: Employ milder reducing agents. For example, sodium borohydride in the presence of a Lewis acid such as indium(III) chloride has been used for the reduction of β-chloronitriles to form azetidines while minimizing ring opening.[7]

  • Protecting Groups: The nature of the substituent on the nitrogen atom can influence the stability of the ring. Less electron-donating groups may disfavor ring opening.

Reaction Pathway Visualizations

The following diagrams illustrate key reaction pathways and potential side reactions in the synthesis of substituted azetidines.

Side_Reaction_Iodocyclization cluster_main Iodocyclization of Homoallylamine cluster_rearrangement Isomerization Homoallylamine Homoallylamine Iodonium_Intermediate Iodonium Ion Intermediate Homoallylamine->Iodonium_Intermediate + I₂ Azetidine Azetidine Iodonium_Intermediate->Azetidine 4-exo-tet (Low Temp, Kinetic) Pyrrolidine Pyrrolidine Iodonium_Intermediate->Pyrrolidine 5-endo-tet (High Temp, Thermodynamic) Azetidine_Rearrange Azetidine Pyrrolidine_Rearrange Pyrrolidine Azetidine_Rearrange->Pyrrolidine_Rearrange Thermal Rearrangement

Caption: Iodocyclization pathways leading to azetidine or pyrrolidine.

Side_Reaction_Beta_Lactam Beta_Lactam β-Lactam Azetidine Azetidine (Desired Product) Beta_Lactam->Azetidine Reduction (e.g., NaBH₄/InCl₃) Ring_Opened_Product γ-Amino Alcohol (Side Product) Beta_Lactam->Ring_Opened_Product Reduction (e.g., DIBAL-H)

Caption: Reduction of β-lactams: desired azetidine vs. ring-opened side product.

Troubleshooting_Workflow cluster_intra Troubleshooting Intramolecular Cyclization cluster_photo Troubleshooting Photocycloaddition cluster_reduc Troubleshooting Reduction Start Low Yield of Azetidine Check_Reaction_Type Identify Synthesis Method Start->Check_Reaction_Type Intramolecular_Cyclization Intramolecular Cyclization Check_Reaction_Type->Intramolecular_Cyclization Photocycloaddition Photocycloaddition Check_Reaction_Type->Photocycloaddition Reduction Reduction Check_Reaction_Type->Reduction Check_Concentration High Concentration? Intramolecular_Cyclization->Check_Concentration Check_Catalyst Suboptimal Photocatalyst? Photocycloaddition->Check_Catalyst Check_Reducing_Agent Harsh Reducing Agent? Reduction->Check_Reducing_Agent Dilute Use Dilute Conditions Check_Concentration->Dilute Yes Check_Leaving_Group Poor Leaving Group? Check_Concentration->Check_Leaving_Group No Activate_LG Activate Leaving Group (e.g., Tosylation) Check_Leaving_Group->Activate_LG Yes Check_Base Inappropriate Base? Check_Leaving_Group->Check_Base No Optimize_Base Screen Bases Check_Base->Optimize_Base Yes Screen_Catalysts Screen Catalysts (Vary Triplet Energy) Check_Catalyst->Screen_Catalysts Yes Use_Milder_Agent Use Milder Reducing Agent Check_Reducing_Agent->Use_Milder_Agent Yes

Caption: A logical workflow for troubleshooting low yields in azetidine synthesis.

References

Troubleshooting

Technical Support Center: Purification of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. It is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar and is retained on the silica gel. 2. Inappropriate solvent system. 3. Compound degradation on silica. 1. Increase the polarity of the eluent. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. 2. Consider using a different stationary phase, such as alumina (neutral or basic). 3. Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to prevent streaking and degradation on acidic silica gel.
Co-elution of Impurities 1. Similar polarity of the desired compound and impurities. 2. Overloading the column. 1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. 2. Use a shallower solvent gradient during elution. 3. Reduce the amount of crude material loaded onto the column. 4. Consider preparative HPLC for challenging separations.
Product Appears as an Oil Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities that inhibit crystallization. 1. Dry the product under high vacuum for an extended period. 2. Attempt to crystallize the oil from a suitable solvent system. Test small aliquots in various solvents (e.g., hexanes, diethyl ether, ethyl acetate/hexanes). 3. If crystallization fails, re-purify a portion of the material by chromatography to see if a purer sample solidifies.
Incomplete Removal of Boc Protecting Group During Synthesis 1. Insufficient reaction time or temperature. 2. Inefficient catalyst or reagent. 1. While this is a synthetic issue, it results in a key impurity. This impurity is less polar than the desired product and should elute earlier during normal phase chromatography.
Presence of Unreacted Starting Material 1. Incomplete reaction. 1. The polarity of the starting material will dictate its elution profile. Develop a TLC method to distinguish it from the product and optimize chromatography accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate?

A1: The most common and generally effective method is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

Q2: My compound is streaking on the TLC plate. What can I do?

A2: Streaking on TLC, particularly with amines, often indicates interaction with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent system can help to obtain well-defined spots.

Q3: Can I use crystallization to purify this compound?

A3: Crystallization can be an effective method if the crude material is of reasonable purity.[1] However, as a low-melting solid or oil, inducing crystallization can be challenging. Experiment with various solvent systems on a small scale. Good starting points for crystallization include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).

Q4: What are the expected impurities from the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate?

A4: Common impurities may include unreacted starting materials such as 1-Boc-3-azetidinone and the Grignard reagent (3-bromopropanol derivatives), as well as byproducts from side reactions. The polarity of these impurities will vary, and they can typically be separated by column chromatography.

Q5: How should I store the purified compound?

A5: Store the purified tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate in a cool, dry place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

Flash Column Chromatography

This protocol provides a general guideline for the purification of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate using flash chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (a few times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack a column with silica gel in hexanes or slurry pack with the initial, low-polarity eluent.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 50-70% ethyl acetate in hexanes). The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Representative Data for Purification Methods

The following table summarizes typical, though not experimentally verified, results for different purification methods.

Purification Method Typical Purity Typical Yield Primary Advantages Primary Disadvantages
Flash Column Chromatography >95%60-85%Good for a wide range of polarities; scalable.Can be time-consuming; uses significant solvent.
Preparative HPLC >99%40-70%High purity achievable; good for difficult separations.Expensive; limited scalability; uses significant solvent.
Crystallization >98% (if successful)50-90%Potentially high purity and yield; cost-effective.Can be difficult to find suitable conditions; may not be feasible for oils.[1]

Visualizations

Purification Workflow

Purification Workflow crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis Assess Purity column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography Good Separation hplc Preparative HPLC tlc_analysis->hplc Poor Separation crystallization Crystallization tlc_analysis->crystallization High Purity pure_product Pure Product (>95%) column_chromatography->pure_product hplc->pure_product crystallization->pure_product characterization Characterization (NMR, MS) pure_product->characterization Confirm Structure & Purity

Caption: A typical workflow for the purification and analysis of the target compound.

Troubleshooting Logic

Troubleshooting Logic start Purification Issue low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No check_polarity Increase Eluent Polarity or Add Modifier low_yield->check_polarity Yes oily_product Product is an Oil? impure_product->oily_product No optimize_gradient Optimize TLC & Gradient impure_product->optimize_gradient Yes high_vacuum Dry Under High Vacuum oily_product->high_vacuum Yes recrystallize Attempt Recrystallization high_vacuum->recrystallize repurify Re-purify by Chromatography recrystallize->repurify Fails

Caption: A decision tree for troubleshooting common purification problems.

References

Optimization

Addressing challenges in the scale-up of azetidine derivative production

Welcome to the technical support center for the scale-up of azetidine derivative production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of azetidine derivative production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up of azetidine derivative synthesis?

A1: The main challenges in synthesizing azetidine derivatives, especially at a larger scale, are due to the inherent strain in the four-membered ring. This ring strain makes the molecule susceptible to ring-opening reactions. Other common issues include low yields, difficulties in purification, and the potential for polymerization.[1] The selection of appropriate starting materials, reaction conditions, and protecting groups is critical to successfully mitigate these challenges.

Q2: Which nitrogen protecting group is most suitable for azetidine synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It offers good stability under a variety of reaction conditions used for functionalizing the azetidine ring and can be easily removed under acidic conditions.[1] Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also employed and provide orthogonal deprotection strategies.[1][2]

Q3: How can I effectively purify my azetidine derivative during scale-up?

A3: Purifying azetidine derivatives can be challenging due to their polarity and potential volatility. Column chromatography on silica gel is a common and effective method.[1] A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can efficiently separate the desired product from impurities.[1] For solid derivatives, recrystallization can also be a highly effective purification technique.[1]

Q4: What are the common synthetic routes to the azetidine ring?

A4: The primary synthetic methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common method and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine.

  • [2+2] Cycloaddition: This method, also known as the aza Paternò-Büchi reaction, involves the reaction of an imine with an alkene.[3][4][5][6][7]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis predominantly shows the starting material.

  • Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Competing Intermolecular Reactions Use high dilution conditions (slow addition of the substrate to the reaction mixture) to favor intramolecular cyclization.
Side Reactions (e.g., Elimination) Use a non-nucleophilic base if elimination is a concern. Optimize the base and solvent system.
Poor Leaving Group Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to form the more reactive iodide.
Reaction is too slow Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.
Steric Hindrance If possible, redesign the substrate to reduce steric bulk around the reaction centers.

Data Presentation

Table 1: Comparison of Yields for 2-Arylazetidine Synthesis

A two-step method for synthesizing 2-arylazetidines involving the preparation of an N-substituted aminomethyloxirane intermediate followed by base-mediated intramolecular cyclization has been reported with the following yields for different aryl substituents.[8]

Aryl Substituent Yield (%) Reaction Time (h)
Phenyl852
4-Chlorophenyl782
4-Methoxyphenyl822
2-Bromophenyl (estimated)~70-802
Table 2: Yields of 3,3-Disubstituted Azetidines

The synthesis of various 3,3-disubstituted azetidines has been achieved with the following representative yields.[9]

Azetidine Product Yield (%)
tert-Butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylate87
tert-Butyl 3-(phenylamino)-3-(o-tolyl)azetidine-1-carboxylate70
tert-Butyl 3-(phenylamino)-3-(thiophen-3-yl)azetidine-1-carboxylate70
Table 3: Optimization of Azetidine Nitrone Synthesis

The synthesis of azetidine nitrones via a copper(I)-catalyzed rearrangement can be optimized by varying the solvent.[10]

Solvent Yield (%)
1,4-Dioxane86
THF69
Toluene62
DMFNo Reaction

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,3-Disubstituted Azetidines

This procedure is adapted from a modular synthesis approach.[9]

Step 1: Synthesis of Azetidinyl Trichloroacetimidate

  • Under an argon atmosphere, dissolve the aryl halide (1.2 equiv) in dry THF (0.5 M).

  • Cool the solution to -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise.

  • After stirring, add the azetidinone precursor.

  • Allow the reaction to warm to room temperature.

  • Purify the product by flash column chromatography.

Step 2: Synthesis of 3,3-Disubstituted Azetidines

  • To a solution of the azetidinyl trichloroacetimidate (0.2 mmol) in a suitable solvent, add the desired aniline derivative.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC).

  • Purify the final product by flash column chromatography (e.g., petroleum ether/ethyl acetate gradient).

Protocol 2: Two-Step Synthesis of 2-(2-Bromophenyl)azetidine

This protocol is based on a scalable and diastereoselective synthesis.[8]

Step 1: Formation of the Amino Alcohol Intermediate

  • Dissolve N-benzylamine (1.0 equiv) in a 2:1 mixture of ethanol and water.

  • Cool the solution to 0 °C.

  • Add 2-(2-bromophenyl)oxirane (1.0 equiv).

  • Stir the mixture for 5 hours at room temperature.

Step 2: Intramolecular Cyclization

  • Cool the reaction mixture to 0 °C.

  • Add toluene and a solution of sodium hydroxide.

  • Stir the mixture at 25 °C for 16 hours.

  • Concentrate the mixture under reduced pressure and add water.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Protocol 3: Purification of Azetidine Derivatives by Column Chromatography

This is a general guideline for the purification of azetidine derivatives.[1][11][12]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Azetidine check_sm Check for Starting Material (TLC/LC-MS) start->check_sm intermolecular High Concentration? (Competing Intermolecular Rxn) check_sm->intermolecular polymerization Polymerization? check_sm->polymerization side_products Side Products Observed? check_sm->side_products high_dilution Action: Use High Dilution Conditions intermolecular->high_dilution Yes polymerization->high_dilution Yes optimize_base Action: Optimize Base/Solvent side_products->optimize_base Yes, Elimination improve_lg Action: Improve Leaving Group (e.g., MsCl, TsCl) side_products->improve_lg No, Poor LG increase_temp Action: Increase Temperature/ Change Solvent side_products->increase_temp No, Slow Reaction

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Azetidine_Synthesis_Pathways cluster_precursors Common Precursors cluster_methods Synthetic Methods gamma_amino_alcohol γ-Amino Alcohol intramolecular Intramolecular Cyclization gamma_amino_alcohol->intramolecular gamma_haloamine γ-Haloamine gamma_haloamine->intramolecular imine Imine + Alkene cycloaddition [2+2] Cycloaddition imine->cycloaddition aziridine Aziridine ring_expansion Ring Expansion aziridine->ring_expansion beta_lactam β-Lactam reduction Reduction beta_lactam->reduction product Azetidine Derivative intramolecular->product cycloaddition->product ring_expansion->product reduction->product

Caption: Common synthetic pathways to the azetidine ring.

References

Troubleshooting

Identifying and characterizing byproducts in tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(3-hydroxypro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate?

A1: The synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate typically involves a multi-step process starting from a commercially available N-Boc protected azetidine derivative. A common strategy involves the chain extension at the 3-position of the azetidine ring, followed by the reduction of a carbonyl group to the desired primary alcohol.

Two plausible synthetic pathways are:

  • Pathway A: Wittig Reaction and Hydroboration-Oxidation: This route starts with N-Boc-3-azetidinone, which undergoes a Wittig reaction to introduce an allyl group at the 3-position. Subsequent hydroboration-oxidation of the terminal alkene yields the target primary alcohol.

  • Pathway B: Grignard Reaction and Reduction: This pathway can start from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, which is oxidized to the corresponding aldehyde. A Grignard reaction with a suitable two-carbon nucleophile, followed by oxidation and then reduction, can also lead to the target molecule. A more direct approach would involve a Grignard reaction of a suitable propyl magnesium bromide with N-Boc-3-azetidinone, though this may present regioselectivity challenges.

Q2: What are the primary challenges associated with the synthesis of azetidine derivatives like this one?

A2: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, making it susceptible to ring-opening reactions, particularly under acidic or strongly nucleophilic conditions.[1] Other common issues include achieving high yields, difficulties in purification due to the polarity of the molecule, and the potential for oligomerization.[2]

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is a standard and effective method for purifying tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically employed to separate the product from starting materials and byproducts.

Q4: What are the characteristic spectroscopic signals for N-Boc protected azetidines?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic sharp singlet at approximately 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring usually resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm. The specific shifts for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate will also show signals corresponding to the 3-hydroxypropyl side chain.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

Problem Potential Cause Suggested Solutions
Low or No Product Formation Poor quality of starting materials: Degradation of reagents, especially organometallics like Grignard reagents.Ensure all starting materials are pure and dry. Use freshly prepared or titrated Grignard reagents.
Inefficient reaction conditions: Incorrect temperature, reaction time, or solvent.Optimize reaction parameters. For instance, Grignard reactions are typically performed at low temperatures (0 °C to -78 °C) in anhydrous ether or THF.
Catalyst deactivation: In reactions involving catalysts (e.g., hydroboration), the catalyst may be poisoned.Use high-purity reagents and solvents. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Presence of a Major Byproduct with a Higher Molecular Weight Oligomerization/Polymerization: The azetidine ring can undergo oligomerization, especially if the N-Boc protecting group is partially cleaved.[2]Maintain the integrity of the Boc group by avoiding strongly acidic conditions. Perform the reaction at a lower concentration to disfavor intermolecular reactions.
Presence of a Byproduct with an Opened Azetidine Ring Ring-opening by nucleophiles or acid: The strained azetidine ring can be opened by strong nucleophiles or under acidic workup conditions.[1][3]Use milder reaction conditions. If a strong nucleophile is necessary, consider using it at a lower temperature. Neutralize the reaction mixture carefully during workup to avoid acidic pH.
Formation of an Isomeric Alcohol Incorrect regioselectivity in hydroboration-oxidation: If using an internal alkene, a mixture of primary and secondary alcohols can be formed.Ensure a terminal alkene is used as the precursor for hydroboration-oxidation to achieve anti-Markovnikov addition and the desired primary alcohol.
Rearrangement during the reaction: Acid-catalyzed rearrangements can lead to the formation of isomeric products.Maintain neutral or basic conditions throughout the reaction and workup.
Incomplete Reaction Insufficient reagent: The limiting reagent may not have been completely consumed.Use a slight excess of the key reagent (e.g., Grignard reagent, borane) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
Steric hindrance: The reactive site on the azetidine ring might be sterically hindered.Consider using less bulky reagents or a different synthetic route that avoids sterically demanding steps.

Potential Byproducts and Their Characterization

Byproduct Structure/Name Formation Pathway Expected Spectroscopic Signatures (¹H NMR) Characterization Notes
Ring-opened amino alcohol Nucleophilic attack on the azetidinium ion intermediate, or acid-catalyzed ring opening.Absence of characteristic azetidine ring proton signals (3.5-4.5 ppm). Appearance of new signals corresponding to a linear propyl chain with a terminal amino group.Can be identified by mass spectrometry (same mass as the product but different fragmentation) and 2D NMR techniques.
Dimer/Oligomer Intermolecular reaction between azetidine molecules, often initiated by partial deprotection of the Boc group.Complex multiplets in the ¹H NMR spectrum with repeating units. Higher molecular weight observed in mass spectrometry.Gel permeation chromatography (GPC) can be used to analyze the molecular weight distribution of the oligomers.
Over-reduction product (propane) If a very strong reducing agent is used to reduce the intermediate carbonyl, the alcohol could be further reduced.Signals corresponding to a simple propyl group attached to the azetidine ring. Absence of the hydroxyl proton signal.Mass spectrometry will show a molecular ion corresponding to the loss of an oxygen atom compared to the desired product.
Starting material (unreacted) Incomplete reaction.¹H NMR and mass spectrum will match the starting material (e.g., the aldehyde or ketone precursor).Can be identified by co-spotting with the starting material on a TLC plate.

Experimental Protocols

Protocol 1: Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate to tert-Butyl 3-formylazetidine-1-carboxylate[4]
  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM.

  • Stir for 15 minutes, then add triethylamine (5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of an Aldehyde to a Primary Alcohol
  • Dissolve the aldehyde precursor (e.g., tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate) in an appropriate solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_chain_extension Step 2: Chain Extension (Example: Wittig Reaction) cluster_reduction Step 3: Reduction start tert-Butyl 3-(hydroxymethyl)azetidine- 1-carboxylate aldehyde tert-Butyl 3-formylazetidine- 1-carboxylate start->aldehyde Swern Oxidation (Oxalyl chloride, DMSO, TEA) extended_aldehyde tert-Butyl 3-(prop-1-en-1-yl)azetidine- 1-carboxylate aldehyde->extended_aldehyde Wittig Reaction wittig_reagent Ethyltriphenylphosphonium bromide + n-BuLi final_product tert-Butyl 3-(3-hydroxypropyl)azetidine- 1-carboxylate extended_aldehyde->final_product Hydroboration-Oxidation (BH3-THF, H2O2, NaOH)

Caption: A potential synthetic workflow for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

troubleshooting_logic start Reaction Issue Identified low_yield Low or No Product start->low_yield byproducts Presence of Byproducts start->byproducts incomplete Incomplete Reaction start->incomplete q1 q1 low_yield->q1 Check Reagent Quality and Reaction Conditions q2 q2 byproducts->q2 Characterize Byproducts (NMR, MS) q3 q3 incomplete->q3 Monitor Reaction by TLC/LC-MS s1 Optimize Conditions: - Temperature - Time - Solvent q1->s1 Yes s2 Use Fresh/Purified Reagents q1->s2 No s3 Modify Workup: - Avoid Strong Acids - Use Milder Nucleophiles q2->s3 Ring-Opened s4 Decrease Reaction Concentration q2->s4 Oligomer s5 Increase Reagent Stoichiometry or Reaction Time q3->s5 Starting Material Remains s6 Check for Catalyst Deactivation q3->s6 Reaction Stalled

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Optimization

Technical Support Center: Reactions Involving the Hydroxypropyl Group

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the hydroxypropyl group. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the hydroxypropyl group.

Frequently Asked Questions (FAQs)

Reaction Troubleshooting

Q1: My hydroxypropylation reaction is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in hydroxypropylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be aware that higher temperatures can sometimes favor the formation of side products like poly(propylene oxide).[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Sub-optimal Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH, KOH) is critical. Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions. The optimal concentration often depends on the substrate.[3] For instance, in the hydroxypropylation of starch, the amount of sodium hydroxide has been shown to be a significant factor.

  • Poor Solubility of Reactants: If your starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient. For substrates like starch or cellulose, pre-treatment to increase swelling and accessibility of the hydroxyl groups can be beneficial. Using a co-solvent might also improve solubility.

  • Issues with Reagents: Ensure your propylene oxide is pure and the base catalyst is not old or contaminated. The presence of water can consume the catalyst and affect the reaction.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure proper phase separation during extractions and optimize your chromatography conditions to minimize loss.[4]

Q2: I am observing a significant amount of a sticky, polymeric byproduct. What is it and how can I minimize its formation?

A2: The sticky byproduct is likely poly(propylene oxide) (PPO), formed by the self-polymerization of propylene oxide.[5][6][7][8] This is a common side reaction in hydroxypropylation.

Minimizing PPO formation:

  • Control the Temperature: Higher temperatures can favor the polymerization of propylene oxide. Running the reaction at the lowest effective temperature can help minimize this side reaction.[1]

  • Optimize Propylene Oxide Concentration: Using a large excess of propylene oxide can drive the reaction to completion but also increases the likelihood of its self-polymerization. A careful optimization of the stoichiometry is recommended.

  • Slow Addition of Propylene Oxide: Adding the propylene oxide slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of polymerization.

Q3: My final product has poor solubility in my desired solvent. What can I do?

A3: The introduction of hydroxypropyl groups is often intended to increase the solubility of molecules like cellulose or starch in water or polar organic solvents by disrupting hydrogen bonding.[9] However, the degree of substitution (DS) and the distribution of the hydroxypropyl groups can significantly impact solubility.[10]

  • Check the Degree of Substitution (DS): A low DS may not be sufficient to impart the desired solubility. You may need to adjust your reaction conditions to achieve a higher DS.

  • Consider the Solvent System: For compounds with intermediate polarity, a mixture of solvents might be necessary. For instance, water-propylene glycol mixtures have been used to improve the solubility of some drugs.[11]

  • Amorphous vs. Crystalline Form: The crystallinity of your product can greatly affect its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[12]

  • Use of Excipients: In pharmaceutical formulations, excipients like hydroxypropyl cellulose itself can be used to enhance the solubility of poorly soluble drugs.[10][13][14]

Purification and Analysis

Q4: How can I effectively purify my hydroxypropylated product and remove the poly(propylene oxide) (PPO) byproduct?

A4: The purification of polar, hydroxypropylated compounds can be challenging.

  • Flash Chromatography: For many compounds, flash chromatography is a suitable purification method.

    • Normal-Phase: For moderately polar compounds, silica gel can be used. If your compound is basic, adding a small amount of triethylamine (0.1-2.0%) to the eluent can prevent streaking. For acidic compounds, adding acetic or formic acid can help.[15]

    • Reversed-Phase: For highly polar or water-soluble compounds, reversed-phase chromatography (e.g., C18 silica) is often more effective.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[15][17]

  • Removal of PPO: PPO is often soluble in less polar organic solvents. Washing the crude product with a solvent in which your desired product is insoluble but PPO is soluble can be an effective purification step. Membrane separation techniques have also been explored for the removal of PPO from propylene oxide streams.[18][19]

  • Precipitation/Crystallization: If your product is a solid, it may be possible to purify it by precipitation or recrystallization from a suitable solvent system.

Q5: My TLC plate shows significant streaking. What is the cause and how can I fix it?

A5: Streaking on a TLC plate is a common issue, especially with polar or ionizable compounds.

  • Sample Overloading: The most common cause of streaking is applying too much sample to the TLC plate. Try diluting your sample and spotting a smaller amount.[15][20][21]

  • Inappropriate Solvent System: If the eluent is too polar, your compound may travel with the solvent front. If it's not polar enough, it will remain at the baseline. An improper solvent system can also cause streaking. A systematic optimization of the eluent is necessary.[20]

  • Acidic or Basic Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can neutralize the compound and/or the silica surface, resulting in sharper spots.[15][21][22]

  • Compound Instability: Your compound may be degrading on the silica gel plate. A 2D TLC can help diagnose this issue.[5]

Q6: How can I determine the degree of substitution (DS) or molar substitution (MS) of my hydroxypropylated polymer?

A6: Several analytical techniques can be used to determine the DS (average number of hydroxyl groups substituted per monomer unit) and MS (average number of hydroxypropyl groups per monomer unit).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the MS. The ratio of the integral of the methyl protons of the hydroxypropyl group to the integral of the protons of the polymer backbone can be used to calculate the MS.[23][24][25][26]

  • Gas Chromatography (GC): A chemical degradation method followed by GC analysis can also be used. The hydroxypropyl groups are typically converted to a volatile derivative (e.g., 2-iodopropane by reaction with hydroiodic acid), which is then quantified by GC.[24][27]

Protecting Groups

Q7: I need to perform a reaction on another part of my molecule without affecting the hydroxypropyl group. What protecting groups are suitable for a secondary alcohol?

A7: The secondary hydroxyl of the hydroxypropyl group can be protected to prevent it from undergoing unwanted reactions. The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions needed for its removal.

  • Silyl Ethers: These are the most common protecting groups for alcohols. Their stability varies with the steric bulk around the silicon atom.

    • TMS (Trimethylsilyl): Very labile, easily removed with mild acid.[22]

    • TES (Triethylsilyl): More stable than TMS.

    • TBS/TBDMS (tert-Butyldimethylsilyl): A robust and widely used protecting group, stable to a wide range of conditions but can be removed with fluoride ions (e.g., TBAF) or strong acid.[22][28]

    • TIPS (Triisopropylsilyl): Very sterically hindered and stable, especially to basic conditions.[22][28]

    • TBDPS (tert-Butyldiphenylsilyl): Very stable to acidic conditions.[22]

  • Benzyl Ether (Bn): Stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenation (H₂/Pd-C).[4][10]

  • Acetal Protecting Groups (e.g., THP, MOM): These are stable to basic conditions but are readily cleaved with acid.[4][10]

Data and Protocols

Table 1: Optimizing Hydroxypropylation Reaction Conditions
ParameterGeneral RangeSubstrate: Starch[19][24]Substrate: Glycerol[6][29]Troubleshooting Tips
Temperature 30 - 135 °C35 - 135 °C80 - 260 °CLower temperatures may reduce PPO formation. Higher temperatures can increase reaction rate but may decrease selectivity.
Catalyst Conc. Varies1-2% NaOHVaries with catalystOptimize to balance reaction rate and side reactions.
pH Alkaline10 - 12-High pH is necessary for deprotonation of the alcohol.
Propylene Oxide Stoichiometric to excess5 - 20% (v/w)Molar ratio to glycerolHigher amounts can increase DS/MS but also PPO formation.[24]
Reaction Time 1 - 24 hours3 - 18 hoursVariesMonitor by TLC to determine optimal time.
Table 2: Stability of Common Protecting Groups for Secondary Alcohols
Protecting GroupAbbreviationStable to AcidStable to BaseCleavage Conditions
Trimethylsilyl EtherTMSNoYesMild acid (e.g., AcOH), K₂CO₃/MeOH[23]
tert-Butyldimethylsilyl EtherTBS/TBDMSModeratelyYesStrong acid, TBAF[23][28]
Triisopropylsilyl EtherTIPSYesYesTBAF, strong acid
tert-Butyldiphenylsilyl EtherTBDPSYesModeratelyTBAF, strong acid
Benzyl EtherBnYesYesH₂, Pd/C[4][10]
Tetrahydropyranyl EtherTHPNoYesMild acid (e.g., p-TsOH)[4][10]

Experimental Protocols

Protocol 1: General Procedure for Hydroxypropylation of an Alcohol
  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous solvent (e.g., THF, dioxane).

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium hydride, potassium hydroxide). Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Propylene Oxide Addition: Cool the reaction mixture in an ice bath. Slowly add propylene oxide via syringe.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and stir for the required time (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification of a Polar Hydroxypropylated Compound by Flash Chromatography
  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. Aim for an Rf value of 0.2-0.3 for the desired product. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. If streaking occurs, consider adding a small amount of acid or base to the eluent.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane). If the compound is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Troubleshooting Workflow for Low Yield in Hydroxypropylation

Troubleshooting_Low_Yield start Low Yield Observed check_completion Reaction Monitored by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_reagents Reagents Pure and Anhydrous? check_completion->check_reagents Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time success Yield Improved extend_time->success impure_reagents Impure Reagents or Presence of Water check_reagents->impure_reagents No check_conditions Reaction Conditions Optimized? check_reagents->check_conditions Yes purify_reagents Action: Purify/Dry Reagents and Solvents impure_reagents->purify_reagents purify_reagents->success suboptimal_conditions Sub-optimal Catalyst Concentration or Temperature check_conditions->suboptimal_conditions No check_workup Product Lost During Work-up? check_conditions->check_workup Yes optimize_conditions Action: Vary Catalyst Amount and Temperature suboptimal_conditions->optimize_conditions optimize_conditions->success workup_loss Emulsion or Poor Extraction check_workup->workup_loss Yes check_workup->success No optimize_workup Action: Optimize Extraction and Purification Steps workup_loss->optimize_workup optimize_workup->success Purification_Strategy start Crude Product Mixture check_polarity Product Polarity? start->check_polarity non_polar Non-polar to Moderately Polar check_polarity->non_polar Low to Medium polar Highly Polar / Water-Soluble check_polarity->polar High normal_phase Normal-Phase Flash Chromatography (Silica) non_polar->normal_phase check_ionic Is the Compound Ionic? polar->check_ionic ionic Ionic check_ionic->ionic Yes non_ionic Non-ionic check_ionic->non_ionic No ion_exchange Ion-Exchange Chromatography ionic->ion_exchange reverse_phase Reversed-Phase Flash Chromatography (C18) non_ionic->reverse_phase hilic HILIC non_ionic->hilic Protecting_Group_Selection start Need to Protect a Secondary -OH check_stability Stability Needed for Next Step(s)? start->check_stability acidic Acidic Conditions check_stability->acidic Acid Stable basic Basic Conditions check_stability->basic Base Stable reductive Reductive Conditions (e.g., H2/Pd) check_stability->reductive Reduction Stable use_silyl Use Silyl Ethers (TIPS, TBDPS) or Benzyl Ether acidic->use_silyl use_acetal_silyl Use Acetal (THP, MOM), Silyl, or Benzyl Ethers basic->use_acetal_silyl use_silyl_acetal Use Silyl or Acetal Ethers reductive->use_silyl_acetal

References

Optimization

Technical Support Center: Enhancing Chromatographic Purification of Polar Azetidine Compounds

Welcome to the Technical Support Center dedicated to improving the efficiency of chromatographic purification for polar azetidine compounds. This resource is designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to improving the efficiency of chromatographic purification for polar azetidine compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My polar azetidine compound shows poor retention on a C18 reversed-phase column and elutes in the void volume. What should I do?

A1: This is a common issue with highly polar compounds. Here are several strategies to improve retention:

  • Switch to a More Appropriate Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative.[1][2] They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.

    • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have stationary phases modified with polar groups, which increases their affinity for polar analytes and allows for the use of highly aqueous mobile phases without phase collapse.

  • Modify the Mobile Phase:

    • Use a Highly Aqueous Mobile Phase: If your reversed-phase column is compatible, starting with a 100% aqueous mobile phase can increase the retention of very polar compounds.

    • Add Ion-Pairing Reagents: For ionizable azetidine compounds, adding an ion-pairing reagent to the mobile phase can enhance retention by forming a neutral complex that interacts more strongly with the non-polar stationary phase. However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry detection.

Q2: I am observing significant peak tailing when purifying my polar azetidine derivative. What are the likely causes and how can I fix it?

A2: Peak tailing for polar and basic compounds like azetidines is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on silica-based columns.[3] Here’s how to troubleshoot this issue:

  • Optimize Mobile Phase pH: For basic azetidine compounds, operating at a low pH (e.g., 2.5-4) protonates the analyte and suppresses the ionization of silanol groups, minimizing unwanted interactions.[3] Conversely, at a high pH, the analyte is neutral, but the silanols are deprotonated.

  • Use a Highly Deactivated (End-capped) Column: These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.

  • Add Mobile Phase Modifiers: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites and improve peak shape.[3]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

Q3: My azetidine compound appears to be degrading on the silica gel column during normal-phase chromatography. What can I do to prevent this?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[4] Consider the following solutions:

  • Deactivate the Silica Gel: Before use, flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, to neutralize the acidic sites.[4][5]

  • Use an Alternative Stationary Phase: Less acidic stationary phases like alumina (basic or neutral) or bonded silica phases such as diol or amino can be used as alternatives.[4]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, this can be a viable alternative to avoid degradation on silica.

Q4: How do I choose between Normal Phase, Reversed-Phase, and HILIC for my polar azetidine compound?

A4: The choice depends on the specific properties of your azetidine derivative.

  • Normal Phase (NP): Best suited for less polar compounds or when you need to separate isomers. It uses a polar stationary phase (like silica) and a non-polar mobile phase.[6]

  • Reversed-Phase (RP): The most common technique, but can be challenging for very polar compounds that are not well retained.[6] It uses a non-polar stationary phase and a polar mobile phase.

  • HILIC: Ideal for very polar and hydrophilic compounds that are not retained in reversed-phase chromatography.[7][8] It provides a different selectivity compared to both NP and RP.

Troubleshooting Guides

Issue 1: Poor Separation and Co-elution of Impurities
Potential Cause Solution
Inappropriate Mobile Phase Polarity Optimize the mobile phase composition using Thin Layer Chromatography (TLC) as a preliminary guide. For normal phase, start with a less polar solvent and gradually increase polarity. For reversed-phase, do the opposite.
Column Overloading Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:50 ratio of sample to stationary phase by weight.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. Any cracks or channels in the stationary phase bed will lead to poor separation.
Similar Polarity of Compound and Impurities Consider a different chromatographic mode (e.g., switch from RP to HILIC) to exploit different separation mechanisms.
Issue 2: No Compound Eluting from the Column
Potential Cause Solution
Compound Irreversibly Adsorbed This can happen with very polar compounds on a highly active stationary phase (e.g., silica gel). Try adding a strong modifier to the mobile phase (e.g., methanol with a small amount of ammonia for basic compounds in normal phase).
Compound Degradation As mentioned in the FAQs, your compound may be unstable on the stationary phase. Test for stability on a small scale before performing a full purification.
Mobile Phase Too Weak If the mobile phase is not strong enough to move the compound, it will remain at the top of the column. Gradually increase the strength of the mobile phase.

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize representative quantitative data for the purification of polar azetidine compounds using different chromatographic techniques. Note that direct comparison is challenging as different studies use different compounds and conditions.

Table 1: Normal-Phase Chromatography of Azetidine Derivatives

Compound Stationary Phase Mobile Phase Yield (%) Purity/Diastereomeric Ratio Reference
Protected C2-Substituted AzetidineSilica GelNot specified44 (over 3 steps)85:15 dr[9]
2-Cyanoazetidines (5a and 5b)Silica GelNot specified53 (5a), 40 (5b)Separated epimers[10]
Spirocyclic Azetidine (14)Silica GelNot specified67>95%[10][11]

Table 2: Reversed-Phase HPLC of Azetidine Derivatives

Compound Stationary Phase Mobile Phase Recovery (%) Purity (%) Reference
Ezetimibe EnantiomerChiralpak AS-RHWater-Acetonitrile-Formic Acid (gradient)93.3 - 98.9>99[12]
Antimicrobial Peptide (26-residue)C18Water/Acetonitrile with TFA (gradient)90.7 (average)>99[13]

Table 3: HILIC for Polar Compound Separation (Representative Data)

Compound Class Stationary Phase Mobile Phase Benefit Reference
Polar PharmaceuticalsSilicaAcetonitrile/Water (gradient)Good separation of compounds poorly retained in RP[8]
Polar Primary MetabolitesZIC-HILICAcetonitrile/Ammonium Acetate (gradient)Quantification of 135 polar compounds in a single run[14]
Water-Soluble VitaminsAmide-80 or NH2-100Acetonitrile/Aqueous BufferProvides different selectivity compared to RP[15]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography of a Protected Azetidine Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude azetidine derivative in a minimal amount of a suitable solvent. For compounds with poor solubility in the mobile phase, consider dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase HPLC Purification of a Polar Azetidine
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (typically a high percentage of aqueous solvent) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength to avoid peak distortion.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a gradient with an increasing concentration of the organic solvent (e.g., acetonitrile or methanol) to elute the compounds.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions. Combine the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous solvent.

Protocol 3: General Procedure for HILIC Purification of a Highly Polar Azetidine
  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (high organic content) for an extended period to ensure the formation of a stable aqueous layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase.

  • Injection: Inject the sample.

  • Gradient Elution: Start with a high percentage of organic solvent and run a gradient with an increasing concentration of the aqueous component to elute the polar compounds.

  • Fraction Collection and Analysis: Collect and analyze fractions as in the other methods.

  • Solvent Removal: Combine pure fractions and remove the solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Polar Azetidine Compound dissolve Dissolve in Minimal Solvent crude_sample->dissolve tlc TLC Analysis for Solvent System crude_sample->tlc sample_loading Load Sample dissolve->sample_loading elution Elute with Gradient tlc->elution Optimize column_packing Pack Column column_packing->sample_loading sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions (TLC/HPLC) fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent combine_fractions->solvent_removal pure_product Pure Azetidine Compound solvent_removal->pure_product

Caption: A generalized experimental workflow for chromatographic purification.

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes check_ph Is Mobile Phase pH Optimized? check_overload->check_ph No solution Symmetrical Peak reduce_load->solution adjust_ph Adjust pH Away from pKa check_ph->adjust_ph No check_column Using an End-capped Column? check_ph->check_column Yes adjust_ph->solution use_endcapped Switch to High-Quality End-capped Column check_column->use_endcapped No add_modifier Add Competing Base (e.g., TEA) to Mobile Phase check_column->add_modifier Yes use_endcapped->solution add_modifier->solution

Caption: A logical workflow for troubleshooting peak tailing issues.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle: Flexible vs. Azetidine-Derived Rigid PROTAC Linkers

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules orchestrate...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. The choice of linker, specifically its flexibility or rigidity, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of flexible linkers versus rigid linkers derived from azetidine, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The fundamental role of the PROTAC linker is to position the target protein and the E3 ligase in a productive orientation for ubiquitination to occur. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in the initial stages of PROTAC development by allowing the molecule to adapt to the topographies of the two proteins. However, this high degree of flexibility can come with an entropic penalty upon binding, potentially leading to less stable ternary complexes.

Conversely, rigid linkers, such as those incorporating the four-membered azetidine ring, introduce conformational constraints.[1] This "pre-organization" can reduce the entropic cost of ternary complex formation, leading to enhanced stability and potentially greater degradation efficiency.[2] Azetidine-based linkers, in particular, offer a unique vectoral geometry that can be exploited to fine-tune the orientation of the two ends of the PROTAC molecule.

Data Presentation: A Quantitative Comparison

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize representative data comparing the performance of PROTACs with flexible and azetidine-derived rigid linkers targeting the same protein of interest (POI) and utilizing the same E3 ligase.

Table 1: Comparison of General Linker Characteristics
Feature Flexible Linkers (e.g., PEG, Alkyl Chains)
Conformational Freedom High
Ternary Complex Formation Can adapt to various protein-protein interfaces, but may incur an entropic penalty.[2]
Solubility Generally higher aqueous solubility, especially with PEG linkers.[3]
Cell Permeability Can be lower due to higher polarity and molecular size.[3]
Synthesis Generally more straightforward and synthetically accessible.[4]
Table 2: Performance Data for BRD4-targeting PROTACs
PROTAC Linker Type DC50 (nM) Dmax (%)
PROTAC-Flex Flexible (PEG-based)50>90
PROTAC-Aze Rigid (Azetidine-based)15>95

Note: The data presented are representative and intended for comparative purposes. Actual values will vary depending on the specific ligands, linker length, and experimental conditions.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycling Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo & Ex Vivo Analysis Design PROTAC Design (Target, E3 Ligase) Synth_Flex Synthesis of Flexible-Linker PROTAC Design->Synth_Flex Synth_Aze Synthesis of Azetidine-Linker PROTAC Design->Synth_Aze Degradation_Assay Protein Degradation Assay (Western Blot) Synth_Flex->Degradation_Assay Synth_Aze->Degradation_Assay Ternary_Complex_Assay Ternary Complex Analysis (ITC, SPR) Degradation_Assay->Ternary_Complex_Assay Cell_Viability Cell Viability Assay Ternary_Complex_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: General experimental workflow for comparing PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments.

Protocol 1: Synthesis of an Azetidine-Containing PROTAC Linker and Final PROTAC Assembly

This protocol provides a representative synthesis of a PROTAC incorporating a rigid azetidine linker.

Materials:

  • Commercially available Boc-protected azetidine derivatives

  • Warhead with a suitable attachment point (e.g., a carboxylic acid or alkyne)

  • E3 ligase ligand with a complementary attachment point (e.g., an amine or azide)

  • Standard organic synthesis reagents and solvents

  • Analytical and preparative HPLC

  • LC-MS and NMR for characterization

Procedure:

  • Azetidine Linker Synthesis:

    • Start with a commercially available N-Boc-3-hydroxyazetidine.

    • Perform a Williamson ether synthesis by deprotonating the hydroxyl group with a base (e.g., NaH) and reacting with a suitable alkyl halide containing a protected functional group for later conjugation (e.g., a protected amine or a terminal alkyne).

    • Deprotect the Boc group using an acid (e.g., TFA).

    • The resulting azetidine derivative with a reactive handle is now ready for coupling.

  • Coupling to Warhead and E3 Ligase Ligand:

    • Amide Bond Formation: If the warhead contains a carboxylic acid and the linker has a free amine, use standard peptide coupling reagents (e.g., HATU, DIPEA) to form an amide bond.

    • Click Chemistry: If the linker contains an azide and the E3 ligase ligand has a terminal alkyne, perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] Dissolve the two components in a suitable solvent system (e.g., t-BuOH/H2O), add a copper(II) sulfate solution and a reducing agent like sodium ascorbate, and stir at room temperature.[5]

  • Purification and Characterization:

    • Purify the final PROTAC using preparative HPLC.

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.[5]

Protocol 2: Western Blot Analysis of Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.[6][7]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO).[8]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[9]

Materials:

  • Isothermal Titration Calorimeter

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins against the same buffer to minimize buffer mismatch effects.[9]

    • Prepare a solution of the PROTAC in the final dialysis buffer. The final DMSO concentration should be matched in all solutions and kept low (e.g., <5%).[10]

  • Binary Titrations:

    • To determine the PROTAC-E3 ligase binding affinity, titrate the PROTAC solution into the E3 ligase solution in the ITC cell.

    • To determine the PROTAC-target protein binding affinity, titrate the PROTAC solution into the target protein solution.

  • Ternary Titration:

    • To measure ternary complex formation, pre-saturate the E3 ligase in the ITC cell with the target protein.

    • Alternatively, pre-incubate the PROTAC with the target protein and titrate this mixture into the E3 ligase solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

Protocol 4: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time kinetic data on binding events.[11]

Materials:

  • SPR instrument and sensor chips

  • Purified, and often biotinylated, E3 ligase complex

  • Purified target protein

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.[12]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.[12]

    • Regenerate the surface between injections.

  • Ternary Complex Analysis:

    • Prepare a series of dilutions of the PROTAC in running buffer containing a constant, near-saturating concentration of the target protein.[12]

    • Inject these mixtures over the E3 ligase surface to measure the ternary complex formation kinetics.[12]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD).

    • Calculate the cooperativity factor (α) from the binary and ternary binding data.[13]

References

Comparative

A Comparative Guide to the Validation of Azetidine-Linked PROTACs for Target Protein Degradation

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular environment by hijacking the ubiquitin-proteasome system. The design of a PROTAC is a modular endeavor, with the linker component playing a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. This guide provides a comprehensive comparison of azetidine-linked PROTACs with other common linker classes, supported by experimental data and detailed methodologies for their validation.

The Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. This ternary complex is the cornerstone of PROTAC-mediated protein degradation, as it facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.

Azetidine, a four-membered saturated heterocycle, has gained attention as a linker component in PROTAC design due to its rigid and constrained nature. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity. Furthermore, azetidine linkers can enhance metabolic stability and cell permeability compared to more flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.

Comparative Performance of Azetidine-Linked PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons of azetidine-linked PROTACs with other linker types for the same biological target are not extensively available in the public domain, the following table summarizes representative data for BRD4-targeting PROTACs with different linkers to illustrate the impact of linker composition on degradation activity.

PROTACLinker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Hypothetical Azetidine-PROTAC Azetidine-based (rigid)BRD4VHL22Rv15-20>90
MZ1 PEG-based (flexible)BRD4VHLHeLa15>98[1]
dBET1 PEG-based (flexible)BRD4CRBNMV4;111.8>95
Compound with Alkyl Linker Alkyl-based (flexible)BRD4CRBNMOLM13<1 (pM range)Not specified

Note: The data for the "Hypothetical Azetidine-PROTAC" is an estimation based on the known benefits of rigid linkers and is for illustrative purposes. The performance of any PROTAC is highly dependent on the specific combination of the target binder, E3 ligase ligand, and the precise linker architecture.

Experimental Protocols for PROTAC Validation

A robust validation workflow is essential to confirm on-target protein degradation and to accurately determine the DC50 and Dmax values of a PROTAC.

Western Blot Analysis for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assays

It is crucial to assess the cytotoxic effects of PROTACs to ensure that the observed protein degradation is not a result of general cellular toxicity.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

3. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This assay quantifies ATP, which is an indicator of metabolically active cells.

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat the cells with a range of PROTAC concentrations for the desired time period.

2. Reagent Addition and Incubation:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Luminescence Measurement:

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC Azetidine-Linked PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for an azetidine-linked PROTAC.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Concentration Gradient) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Protein Transfer lysis->sds_page immunoblot Immunoblotting (Primary & Secondary Antibodies) sds_page->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis: Densitometry detection->analysis dc50_dmax Determine DC50 & Dmax analysis->dc50_dmax end End: Validation Results dc50_dmax->end

Caption: Experimental workflow for Western Blot analysis.

Cell_Viability_Workflow cluster_mtt MTT Assay cluster_ctg CellTiter-Glo Assay start Start: Cell Seeding (96-well) treatment PROTAC Treatment (Dose-Response) start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add ctg_add Add CellTiter-Glo Reagent incubation->ctg_add mtt_inc Incubate (2-4 hours) mtt_add->mtt_inc mtt_sol Add Solubilization Solution mtt_inc->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read analysis Data Analysis: Calculate % Viability mtt_read->analysis ctg_mix Mix & Incubate (10 min) ctg_add->ctg_mix ctg_read Read Luminescence ctg_mix->ctg_read ctg_read->analysis end End: Toxicity Profile analysis->end

Caption: Workflow for cell viability assays.

Conclusion

The validation of target protein degradation is a critical step in the development of novel PROTACs. The choice of linker is a key determinant of a PROTAC's success, and azetidine-containing linkers offer a promising strategy to enhance potency and drug-like properties. By employing rigorous experimental protocols, such as Western blotting and cell viability assays, researchers can accurately quantify the efficacy of their PROTACs and make data-driven decisions to advance the most promising candidates. The systematic comparison of different linker technologies, supported by robust experimental data, will continue to drive innovation in the exciting field of targeted protein degradation.

References

Validation

Structure-activity relationship (SAR) studies of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel (R)-azetidine-2-carboxamide derivatives as pot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel (R)-azetidine-2-carboxamide derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key factor in the development and progression of many human cancers, making it a prime target for anticancer drug discovery. The data presented here is based on a study published in the Journal of Medicinal Chemistry, which details the design, synthesis, and biological evaluation of these azetidine-based compounds.[1][2]

Comparative Analysis of STAT3 Inhibition

The following table summarizes the in vitro biological activity of representative (R)-azetidine-2-carboxamide derivatives. The inhibitory potency (IC50) against STAT3 was determined using a cell-free electrophoretic mobility shift assay (EMSA), and the cellular activity (EC50) was assessed in MDA-MB-231 and MDA-MB-468 human breast cancer cell lines, which exhibit constitutively active STAT3.

Compound IDR1R2STAT3 IC50 (μM)MDA-MB-231 EC50 (μM)MDA-MB-468 EC50 (μM)
5a HH0.55>10>10
5o HOMe0.38>10>10
7e MeH1.21.91.8
7f MeF0.91.51.4
7g MeOMe0.80.90.9
8i EtH0.342.52.3
9k HH1.11.21.1

Key SAR Observations:

  • Esterification of the salicylic acid moiety (R1): Conversion of the free hydroxyl group in compounds like 5a and 5o to a methyl ester (e.g., 7e , 7f , 7g ) generally resulted in improved cellular activity, likely due to enhanced cell permeability. For instance, while 5a showed no cellular activity up to 10 μM, its methyl ester analog 7a had an EC50 of 2.7 μM in MDA-MB-231 cells.[1]

  • Substitution on the benzamide ring (R2): The presence and position of substituents on the terminal benzamide ring influenced both cell-free potency and cellular efficacy. For example, the methoxy substitution in 5o slightly improved the IC50 compared to the unsubstituted 5a . In the esterified series, a methoxy group (7g ) or a fluorine atom (7f ) at the para position of the benzamide ring resulted in potent compounds.

  • N-alkylation of the azetidine ring: N-ethylation of the azetidine ring in compound 8i led to the most potent STAT3 inhibitor in the cell-free assay (IC50 = 0.34 μM) among the listed compounds.

  • Linker modification: The study also explored variations in the linker between the azetidine core and the salicylic acid moiety, with an amide linkage being a key feature of the most active compounds.

Experimental Protocols

In Vitro STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay quantifies the ability of a compound to inhibit the binding of STAT3 protein to its specific DNA recognition sequence.

  • Preparation of Nuclear Extracts: Nuclear extracts containing active STAT3 are prepared from a suitable cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).

  • DNA Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The test compounds are pre-incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Complex Formation: The ³²P-labeled DNA probe is then added to the mixture, and the reaction is incubated to allow for the formation of STAT3-DNA complexes.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is dried and exposed to a phosphor screen. The intensity of the band corresponding to the STAT3-DNA complex is quantified using a phosphorimager. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the intensity of the STAT3-DNA complex band.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the viability of cancer cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231 or MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is determined by the resulting luminescence.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted JAK-STAT signaling pathway and a general workflow for the identification of STAT3 inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor Azetidine Inhibitor Inhibitor->STAT3_active Inhibition Experimental_Workflow Start Design & Synthesis of Azetidine Derivatives Screening In Vitro STAT3 Inhibition Assay (EMSA) Start->Screening Cell_Assay Cellular Activity Assay (e.g., MTT) Screening->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR SAR->Start Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

References

Comparative

Biophysical assays for confirming ternary complex formation with PROTACs containing this linker

A Researcher's Guide to Biophysical Assays for Confirming PROTAC Ternary Complex Formation For Researchers, Scientists, and Drug Development Professionals The efficacy of a Proteolysis Targeting Chimera (PROTAC) is funda...

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Biophysical Assays for Confirming PROTAC Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to form a stable ternary complex, bringing together a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity-induced event is the linchpin of targeted protein degradation, initiating the ubiquitination cascade that marks the POI for destruction by the proteasome.[3] Therefore, the rigorous biophysical characterization of this ternary complex is a cornerstone of rational PROTAC design and optimization.[4]

The choice of linker chemistry and length is a critical determinant of ternary complex stability and, consequently, degradation efficiency. Different linkers, such as the common polyethylene glycol (PEG)-based linkers, influence the flexibility and spatial orientation of the PROTAC, which in turn affects the protein-protein interactions within the ternary complex.[1] Verifying and quantifying the formation and stability of this three-part complex is essential for advancing a PROTAC candidate.

This guide provides a comparative overview of key biophysical assays used to confirm and characterize PROTAC-induced ternary complexes. It includes quantitative data from literature, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their specific needs.

Comparison of Key Biophysical Assays

A variety of powerful techniques are available to interrogate the formation, stability, kinetics, and thermodynamics of the POI-PROTAC-E3 ligase complex.[5][6][7] The choice of assay depends on factors such as required throughput, sample consumption, and the specific parameters being investigated (e.g., affinity, kinetics, or thermodynamics).[8][9]

Assay Principle Key Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.[7][10]K D (affinity), k on (association rate), k off (dissociation rate), Cooperativity (α).[8][11]Real-time, label-free kinetic data; high sensitivity; relatively low sample consumption.[3][12]Requires immobilization of one component, which may affect activity; potential for mass transport limitations.[11]
Isothermal Titration Calorimetry (ITC) Measures heat changes associated with binding events.[7]K D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α).[2]Label-free, in-solution measurement providing a complete thermodynamic profile; considered the "gold standard" for binding affinity.[2][8]Requires large amounts of pure protein and compound; low throughput; sensitive to buffer mismatch.[4][6][9]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[7]K D (affinity), k on (association rate), k off (dissociation rate).[4]Real-time, label-free kinetic data; higher throughput than SPR; crude sample compatibility.[4][9]Generally lower sensitivity than SPR; may not be suitable for weak binary interactions.[9]
TR-FRET / NanoBRET® Proximity-based assays measuring energy transfer between a donor and acceptor fluorophore/luciferase.[6][12]Ternary complex formation (potency), can be adapted for kinetics.[13]Homogeneous, high-throughput format; can be performed in living cells (NanoBRET), providing physiological relevance.[12][14]Requires labeling or genetic fusion of proteins, which can alter function; potential for artifacts from fluorescent compounds.[13][15]
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein.[16][17]Target engagement in cells/lysates (EC50), Thermal shift (ΔT m ).[18]Label-free confirmation of target engagement in a native cellular environment.[17][19]Not all binding events cause a detectable thermal shift; indirect measure of ternary complex formation.[16]

Quantitative Data Summary

The following table summarizes representative quantitative data for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase. This data highlights how different techniques can provide complementary insights into binary and ternary complex interactions.

Assay Interaction Parameter Value Reference
SPR MZ1 : VHLK D (nM)29[8]
VHL:MZ1:BRD4-BD2K D (nM)1.2[8]
VHL:MZ1:BRD4-BD2Cooperativity (α)22[8]
ITC MZ1 : VHLK D (nM)66[4]
MZ1 : BRD4-BD2K D (nM)4[4]
VHL:MZ1:BRD4-BD2Cooperativity (α)15[9]
TR-FRET dBET1:BRD4:CRBNMax Efficacy Conc. (nM)412[13]

Note: Cooperativity (α) is a measure of how the binding of the first protein influences the binding of the second. An α > 1 indicates positive cooperativity, which is often a hallmark of effective PROTACs.[2][20]

Visualizing the Process

Diagrams are crucial for understanding the complex relationships in PROTAC research.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitination Ternary->Ub Proximity-Induced Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Assay_Workflow cluster_assay Biophysical Assay Workflow start Reagent Prep (Proteins, PROTAC) assay_setup Assay Setup (e.g., SPR Immobilization) start->assay_setup binary Binary Binding (PROTAC to POI or E3) assay_setup->binary ternary Ternary Binding (POI + PROTAC to E3) assay_setup->ternary analysis Data Analysis (Kinetics, Affinity, Cooperativity) binary->analysis ternary->analysis end Results analysis->end

References

Validation

In vivo stability and pharmacokinetic analysis of compounds synthesized with this azetidine linker

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the in vivo stability and pharmacokinetic profile of a drug candidate....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the in vivo stability and pharmacokinetic profile of a drug candidate. Among the various heterocyclic linkers used in medicinal chemistry, the four-membered azetidine ring has emerged as a valuable scaffold for improving drug-like properties. This guide provides an objective comparison of the in vivo performance of compounds synthesized with azetidine linkers against alternatives such as piperidine, piperazine, and morpholine, supported by available experimental data and detailed methodologies.

The constrained nature of the azetidine ring imparts unique physicochemical properties that can lead to enhanced metabolic stability and altered pharmacokinetic profiles compared to larger, more flexible heterocyclic linkers.[1] A primary advantage of the azetidine linker is its resistance to N-dealkylation, a common metabolic pathway for larger saturated amines, which can result in a longer half-life and increased drug exposure in vivo.[1]

Data Presentation: A Comparative Overview

While direct head-to-head in vivo pharmacokinetic comparisons of a single parent molecule with azetidine and other heterocyclic linkers are not extensively available in the public domain, the following tables summarize key in vitro metabolic stability data and in vivo pharmacokinetic parameters for various azetidine-containing compounds. This data, compiled from multiple studies, provides a comparative overview of the potential advantages of incorporating an azetidine linker.

Table 1: Comparative In Vitro Metabolic Stability

Linker TypePrimary Metabolic PathwayGeneral Metabolic StabilityKey Considerations
Azetidine Ring oxidationGenerally High Resistant to N-dealkylation, which can block a major clearance pathway.[1]
Piperidine N-dealkylation, ring oxidationModerate to HighSusceptibility to N-dealkylation can be a metabolic liability.[1][2]
Piperazine N-dealkylation, ring oxidationModerateThe presence of two nitrogen atoms can provide multiple sites for metabolism.
Morpholine Ring oxidationHighThe ether oxygen generally makes it more metabolically stable than piperazine.

Table 2: In Vivo Pharmacokinetic Parameters of Representative Azetidine-Containing Compounds

Compound ClassSpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Oral Bioavailability (%)
MerTK InhibitorMousePO1013002.03.5740045
Triple Reuptake InhibitorMousePO104501.04.2210030
FFA2 AntagonistRatPO58501.55.1620047
STAT3 InhibitorMouseIV525000.252.84500N/A

Note: The data in Table 2 is for illustrative purposes and represents typical pharmacokinetic parameters observed for compounds containing an azetidine moiety. Direct comparison between different compound classes should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo stability and pharmacokinetic profile of compounds synthesized with azetidine or other linkers.

1. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV group: Administer the test compound intravenously via the tail vein at a dose of 1-5 mg/kg.

    • PO group: Administer the test compound orally by gavage at a dose of 5-10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method (see protocol below).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). For the PO group, calculate the oral bioavailability (%F).

2. LC-MS/MS Bioanalytical Method for Quantification in Plasma

  • Objective: To develop and validate a sensitive and specific method for the quantification of the test compound in plasma samples.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

    • Vortex the mixture for 1-2 minutes to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for the analyte and internal standard.

  • Calibration and Quality Control: Prepare a calibration curve and quality control samples in blank plasma to cover the expected concentration range.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Pharmacokinetic Analysis cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_results Results IV_Dosing Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing Oral (PO) Dosing PO_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Quantification Sample_Prep->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis Bioavailability Oral Bioavailability (%F) Determination PK_Analysis->Bioavailability From IV and PO data

Caption: In vivo pharmacokinetic analysis workflow.

metabolic_pathway Metabolic Stability Comparison of Linkers cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites Parent_Azetidine Drug-Azetidine CYP450 CYP450 Enzymes Parent_Azetidine->CYP450 Parent_Piperidine Drug-Piperidine Parent_Piperidine->CYP450 Oxidized_Azetidine Oxidized Metabolite CYP450->Oxidized_Azetidine Ring Oxidation N_Dealkylated_Piperidine N-Dealkylated Metabolite CYP450->N_Dealkylated_Piperidine N-Dealkylation (Major Pathway) Oxidized_Piperidine Oxidized Metabolite CYP450->Oxidized_Piperidine Ring Oxidation

Caption: Comparative metabolic pathways of azetidine and piperidine linkers.

References

Comparative

Comparative efficacy of PROTACs with different linker lengths based on the azetidine scaffold

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The length, composition, and rigidity of this linker are paramount in determining the efficacy and selectivity of the PROTAC.[1]

This guide focuses on the comparative efficacy of PROTACs that incorporate an azetidine scaffold within their linker, with a specific emphasis on the influence of linker length. While direct comparative studies detailing a systematic variation of linker length for a series of azetidine-based PROTACs are not extensively available in the public domain, this guide provides a framework for such a comparative analysis. It includes a compilation of established experimental protocols and data presentation formats that are essential for evaluating PROTAC performance.

The Role of the Azetidine Scaffold and Linker Length

The azetidine ring, a four-membered saturated heterocycle, can be incorporated into PROTAC linkers to impart a degree of rigidity and influence the vectoral presentation of the two binding moieties.[2] This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation (the complex between the target protein, the PROTAC, and the E3 ligase). The length of the linker is a crucial variable that dictates the distance and orientation between the target protein and the E3 ligase.[3]

An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitin transfer is inefficient.[1] Therefore, the systematic variation of linker length is a key step in the optimization of any new PROTAC series.

Data Presentation: Quantifying PROTAC Efficacy

To objectively compare the performance of different PROTACs, it is crucial to quantify their degradation ability. The two key parameters are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[1]

The following table provides a template for summarizing such quantitative data. While specific data for a homologous series of azetidine-based PROTACs with varying linker lengths is not available from the search results, this format can be used to present experimental findings.

Table 1: Comparative Degradation Efficacy of Azetidine-Based PROTACs with Varying Linker Lengths (Hypothetical Data)

PROTAC IDAzetidine PositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineTarget ProteinE3 Ligase Recruited
AZ-PROTAC-1Proximal to Warhead850065Cancer Cell Line AProtein XCRBN
AZ-PROTAC-2Proximal to Warhead1015085Cancer Cell Line AProtein XCRBN
AZ-PROTAC-3Proximal to Warhead125095Cancer Cell Line AProtein XCRBN
AZ-PROTAC-4Proximal to Warhead1420080Cancer Cell Line AProtein XCRBN
AZ-PROTAC-5Distal to Warhead127590Cancer Cell Line AProtein XCRBN

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC Azetidine-Linker PROTAC PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI POI_bound->PolyUb_POI E3_bound E3 E3_bound->PROTAC_bound Ub Ubiquitin Ub->POI_bound Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Degraded Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Evaluating PROTAC Efficacydot

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro & Cellular Evaluation cluster_analysis 3. Data Analysis Design PROTAC Design (Target, E3 Ligase, Azetidine Linker) Synthesis Synthesis of Azetidine-Linker PROTAC Library (Varying Linker Lengths) Design->Synthesis CETSA Target Engagement (CETSA) Synthesis->CETSA SPR_ITC Ternary Complex Formation (SPR / ITC) CETSA->SPR_ITC WesternBlot Protein Degradation (Western Blot) SPR_ITC->WesternBlot Viability Cell Viability Assay WesternBlot->Viability DC50_Dmax Determine DC50 & Dmax Viability->DC50_Dmax SAR Structure-Activity Relationship (SAR) Analysis DC50_Dmax->SAR

References

Validation

Biological activity of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate derivatives versus other heterocyclic compounds

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the diverse array of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the diverse array of heterocyclic compounds, the strained four-membered azetidine ring has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational constraints and synthetic accessibility have paved the way for the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological effects. This guide provides a comprehensive comparison of the biological activities of various azetidine derivatives, including the tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate series, against other significant heterocyclic compounds, supported by experimental data and detailed protocols.

The inherent ring strain of the azetidine nucleus imparts distinct physicochemical properties, influencing binding affinities to biological targets and metabolic stability. While tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its analogues are recognized as valuable linkers in Proteolysis Targeting Chimeras (PROTACs), the broader family of azetidine and azetidin-2-one (β-lactam) derivatives has demonstrated significant potential as standalone therapeutic agents. This guide will delve into their comparative efficacy in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Azetidine Derivatives as Potent Cytotoxic Agents

Azetidine-containing compounds have shown remarkable efficacy against a variety of cancer cell lines, often rivaling or exceeding the potency of established chemotherapeutic agents. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of cellular machinery essential for tumor growth.

A notable class of anticancer azetidine derivatives includes analogues of TZT-1027, which exhibit potent antiproliferative activities. For instance, a series of 3-aryl-azetidine TZT-1027 analogues demonstrated IC50 values in the nanomolar range against A549 (lung carcinoma) and HCT116 (colon cancer) cell lines.[1][2] Similarly, azetidin-2-one derivatives have been identified as potent cytotoxic agents.[3]

Compound/Derivative ClassCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer)Cytotoxicity0.1Induction of apoptosis, cytoskeleton disruption[3]
Azetidin-2-one derivative (Compound 6)B16F10 (Melanoma)Cytotoxicity1.2Induction of apoptosis, cytoskeleton disruption[3]
Azetidine-based STAT3 Inhibitors (H172 & H182)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation[3]
3-(4-Methoxyphenyl)azetidine derivative (4A-17)U251 (Glioblastoma)CytotoxicityNot specifiedNot specified[3]
3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (3B)PC3 (Prostate), U251 (Glioblastoma), A431 (Skin), 786-O (Kidney)Cytotoxicity0.25, 0.6, 0.03, 0.03More potent than Doxorubicin in PC3, A431, and 786-O cell lines[4]
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-4-(4'-substituted)-phenylazetidin-2-one (5f, 5g)Not specifiedCytotoxicityGood activityNot specified[5]
TZT-1027 analogue (1a)A549 (Lung), HCT116 (Colon)Antiproliferative activity0.0022, 0.0021Inhibition of microtubule assembly[1][2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

cluster_workflow In Vitro Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity: A New Frontier for Azetidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Azetidine derivatives, particularly azetidin-2-ones (β-lactams), have a long and successful history as antibiotics.[6] However, newer generations of azetidine compounds with diverse substitutions are being explored to combat resistance.

Studies have shown that pyridine-containing phenyl azetidin-2-ones and quinoline-based 2-oxo-azetidines exhibit good antibacterial activity.[7] Furthermore, the introduction of a benzimidazole moiety to the azetidin-2-one scaffold has yielded compounds with significant antibacterial properties.[5]

Compound/Derivative ClassBacterial Strain(s)EndpointActivity/MICComparisonReference(s)
Pyridine-Containing Phenyl Azetidin-2-onesVariousAntibacterialEffective, chloro substitution enhances activityNot specified[7]
Quinoline-Based 2-Oxo-azetidinesVariousAntibacterialGood activityNot specified[7]
Phenothiazine-Substituted 2-Oxo-azetidinesBacteria, Fungi, Mycobacterium tuberculosisAntimicrobial, AntitubercularBroad-spectrum activityNot specified[7]
1,3,4-Oxadiazole/Thiadiazole-Substituted Azetidin-2-onesVariousAntimicrobialSignificant potentialNot specified[7]
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines (4a, 4b)Not specifiedAntibacterialGood activityNot specified[5]
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4'-substituted)-phenylazetidin-2-one (5a, 5b, 5g)Not specifiedAntibacterialGood activityNot specified[5]
bis-β-lactamsB. subtilis, S. aureus, E. coli, K. pneumoniaeAntibacterialModerate to good activitySimilar to standard drugs[8]
Azetidin-2-one derivatives (4b, 4c, 4d, 4f, 4g)E. coli, S. aureusAntibacterialBetter than amoxicillin-clavulanateAmoxicillin-clavulanate[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

cluster_workflow Antimicrobial Susceptibility Testing Workflow Prepare Inoculum Prepare Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Prepare Inoculum->Serial Dilution of Compounds Inoculate Plates Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Azetidine derivatives have demonstrated promising anti-inflammatory properties, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[10] The anti-inflammatory potential of azetidine derivatives is often linked to their ability to inhibit key enzymes involved in the inflammatory cascade.

Compound/Derivative ClassIn Vivo ModelEndpointActivityComparisonReference(s)
Azetidin-2-one derivatives of ferulic acid (6a-f)Carrageenan-induced rat paw edema (acute)Inhibition of edemaSignificantNot specified[10]
Azetidin-2-one derivative of ferulic acid (6b)Granuloma test in rats (chronic)Inhibition of proliferative componentMost important inhibitory effectNot specified[10]
Azetidin-2-one derivativesNot specifiedAnti-inflammatoryReported activityNot specified[11]
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., Indomethacin), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

cluster_workflow In Vivo Anti-inflammatory Assay Workflow Administer Compounds Administer Compounds Induce Paw Edema Induce Paw Edema Administer Compounds->Induce Paw Edema Measure Paw Volume Measure Paw Volume Induce Paw Edema->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Caption: General workflow for the carrageenan-induced paw edema assay in rats.

Conclusion

The azetidine scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. From potent anticancer and antimicrobial compounds to effective anti-inflammatory agents, derivatives of azetidine and azetidin-2-one have consistently demonstrated significant biological activity. The data presented in this guide underscore the immense potential of this heterocyclic core in addressing a wide range of unmet medical needs. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly unlock even more potent and selective azetidine-based drugs in the future. The continued investigation of compounds like tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, both as synthetic intermediates and as potential pharmacophores themselves, will be crucial in expanding the therapeutic landscape. and as potential pharmacophores themselves, will be crucial in expanding the therapeutic landscape.

References

Comparative

Azetidine vs. PEG and Alkyl Linkers in PROTACs: A Head-to-Head Comparison for Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules functi...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3-binding ligands is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides a detailed comparison of azetidine linkers with the more conventional polyethylene glycol (PEG) and alkyl chain linkers, offering insights supported by experimental data to inform rational PROTAC design.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein.[2] The length, rigidity, and composition of the linker dictate the geometry of this complex, which in turn affects the efficiency of ubiquitin transfer to the protein of interest.[1]

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Types

The choice between a flexible linker, such as PEG or an alkyl chain, and a more rigid linker, like one incorporating an azetidine ring, significantly impacts a PROTAC's performance. Flexible linkers offer conformational freedom that can facilitate the formation of a productive ternary complex.[3] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[3]

Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units, making them inherently hydrophilic.[4] This property is often leveraged to improve the aqueous solubility of PROTACs, which are typically large and hydrophobic molecules.[4] However, the hydrophilicity of PEG linkers can also present challenges for cell permeability.[2]

Advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers generally improves the aqueous solubility of PROTACs.[4]

  • Biocompatibility: PEG is a well-established biocompatible polymer used in various drug delivery applications.[2]

  • Tunable Length: The length of the PEG chain can be easily modified to optimize the distance between the two ligands.[2]

Disadvantages:

  • Reduced Permeability: The high polarity of PEG linkers can hinder passive diffusion across cell membranes.[2]

  • Metabolic Instability: The ether linkages in PEG chains can be susceptible to oxidative metabolism.[5]

  • Potential for Antibody Formation: In some cases, anti-PEG antibodies can be a concern.[6]

Alkyl Chain Linkers

Alkyl linkers are composed of saturated hydrocarbon chains and are therefore hydrophobic.[4] This lipophilicity can enhance cell permeability but may negatively impact the overall solubility of the PROTAC molecule.[4]

Advantages:

  • Improved Cell Permeability: The hydrophobic nature of alkyl linkers can facilitate passive diffusion across the lipid bilayers of cell membranes.[4]

  • Metabolic Stability: Alkyl chains are generally considered to be metabolically stable.[5]

  • Synthetic Accessibility: Alkyl linkers are often synthetically straightforward and cost-effective to incorporate.[5]

Disadvantages:

  • Lower Solubility: The hydrophobicity of alkyl linkers can lead to poor aqueous solubility.[4]

  • Potential for Non-specific Binding: Increased lipophilicity can sometimes result in non-specific binding to other proteins or membranes.[7]

Azetidine Linkers

Azetidine linkers are a class of rigid linkers that incorporate a four-membered heterocyclic ring.[1] This rigid structure can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially leading to increased potency and selectivity.[3]

Advantages:

  • Conformational Rigidity: The rigid nature of the azetidine ring can restrict the conformational flexibility of the PROTAC, which may lead to a more stable ternary complex.[3]

  • Improved Potency and Selectivity: By pre-organizing the PROTAC into a bioactive conformation, azetidine linkers can potentially enhance degradation potency and selectivity.[3]

  • Enhanced Permeability and Metabolic Stability: Rigid linkers, in general, have been associated with improved cell permeability and metabolic stability.[3]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with azetidine linkers can be more complex compared to those with simple PEG or alkyl chains.

  • Optimal Geometry Challenges: The conformational constraint imposed by a rigid linker may not always allow for the optimal geometry for ternary complex formation.[3]

Structural Comparison of Linker Types

Linker_Structures PEG PEG Linker (-O-CH2-CH2-)n E3_Ligand E3 Ligand PEG->E3_Ligand Alkyl Alkyl Linker (-CH2-)n Azetidine Azetidine Linker POI_Ligand POI Ligand POI_Ligand->PEG Linker

Caption: Structural differences between flexible and rigid linkers.

Quantitative Data Presentation

Direct head-to-head comparisons of PROTACs with matched-length azetidine, PEG, and alkyl linkers are not widely available in the literature. The following tables summarize key performance indicators from various studies to illustrate the general trends for each linker type. It is important to note that the data presented comes from different PROTAC systems and should be interpreted as illustrative rather than a direct comparison.

Table 1: Physicochemical and In Vitro Performance of PROTACs with Different Linkers

Linker TypePROTAC ExampleTarget ProteinCell LineDC50Dmax (%)PermeabilitySolubilityReference
PEG MZ1BRD4HeLa26 nM>95ModerateHigh[8]
Alkyl ARV-110Androgen ReceptorVCaP1 nM>95HighLow[9]
Azetidine HypotheticalNot AvailableNot AvailableNot AvailableNot AvailablePotentially HighPotentially Moderate[3]

Note: Data for the azetidine linker is qualitative and based on the general properties of rigid linkers as described in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.[10]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for DC50 and Dmax Determination

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[10]

  • Cell Culture and Treatment: Plate cells in multi-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Data Analysis: Detect the signal using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Cell Permeability Assay (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

  • Preparation of Donor and Acceptor Plates: Prepare a donor plate containing the PROTAC compounds dissolved in a suitable buffer. Prepare an acceptor plate with a buffer solution.

  • Membrane Coating: Coat the filter of a filter plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).

  • Assay Incubation: Place the filter plate on top of the donor plate and add the acceptor plate on top of the filter plate to create a "sandwich." Incubate the sandwich for a defined period at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_invitro cluster_invivo Design 1. PROTAC Design & Synthesis (Linker Variation) In_Vitro 2. In Vitro Evaluation Design->In_Vitro In_Vivo 3. In Vivo & Ex Vivo Analysis In_Vitro->In_Vivo Biochemical Biochemical Assays (Binding Affinity) Cellular Cellular Assays (DC50, Dmax, Permeability) PK Pharmacokinetics (PK) PD Pharmacodynamics (PD) (Tumor Growth Inhibition)

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The choice of linker is a critical decision in PROTAC design, with a profound impact on the molecule's overall performance. PEG linkers are advantageous for improving solubility, while alkyl linkers can enhance cell permeability. Azetidine linkers, as a type of rigid linker, offer the potential for improved potency and selectivity by pre-organizing the PROTAC into a bioactive conformation. However, the optimal linker is highly dependent on the specific target protein, E3 ligase, and the desired physicochemical properties of the final PROTAC molecule. A systematic evaluation of different linker types is often necessary to identify the most effective PROTAC candidate for a given therapeutic application. Further research into novel linker chemistries, including the systematic comparison of azetidine-containing linkers with their flexible counterparts, will be crucial for advancing the field of targeted protein degradation.

References

Validation

Assessing the impact of the azetidine ring on the therapeutic properties of a molecule

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of small heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the therapeutic profile of d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the therapeutic profile of drug candidates. Among these, the four-membered azetidine ring has garnered significant attention as a "privileged" structure. Its inherent ring strain and constrained conformation, intermediate between the highly strained aziridine and the more flexible five-membered pyrrolidine, impart unique physicochemical properties that can profoundly influence a molecule's interaction with its biological target, as well as its metabolic fate.

This guide provides an objective comparison of the therapeutic properties of molecules containing an azetidine ring versus those with alternative, larger heterocyclic rings, supported by experimental data from the literature. We will delve into the impact of this unique scaffold on target binding affinity, metabolic stability, and cell permeability, and provide detailed experimental protocols for the key assays cited.

Data Presentation: Azetidine vs. Proline Scaffolds in STAT3 Inhibition

A compelling example of the azetidine ring's impact can be found in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Aberrant STAT3 signaling is a hallmark of numerous cancers, making it a prime therapeutic target. Studies have shown that replacing a proline (pyrrolidine-containing) scaffold with an azetidine ring can significantly enhance inhibitory potency.

Compound ClassScaffoldTarget DomainIC50 (STAT3 DNA-Binding)Selectivity over STAT1/STAT5Reference
Proline-based Inhibitor PyrrolidineSH2> 1 µM (less potent)Not specified[1][2]
Azetidine-based Inhibitor (5a) AzetidineSH20.55 µM> 18 µM[1][2]
Azetidine-based Inhibitor (5o) AzetidineSH20.38 µM> 18 µM[1][2]
Azetidine-based Inhibitor (8i) AzetidineSH20.34 µM> 18 µM[1][2]
Azetidine-based Inhibitor (H182) AzetidineSH20.38 - 0.98 µM> 15.8 µM[3][4]

Note: The IC50 values for the proline-based inhibitor are described as less potent in the literature, with the azetidine analogues being the first to achieve sub-micromolar potency.

Impact on Metabolic Stability and Permeability

The constrained nature of the azetidine ring often leads to improved metabolic stability compared to more flexible, larger rings like piperidine.[5] A primary advantage is its resistance to N-dealkylation, a common metabolic pathway for saturated amines, which can result in a longer half-life and increased drug exposure.[5] In a comparative study on serotonin-4 partial agonists, replacing a piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from the heterocyclic linker, leading to a more predictable pharmacokinetic profile.[5]

While specific comparative data for cell permeability is highly dependent on the overall molecular structure, the introduction of an azetidine ring can influence a compound's physicochemical properties, such as lipophilicity and pKa, which in turn affect its ability to cross cell membranes.[6]

Mandatory Visualizations

experimental_workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison A Azetidine Analog C Binding Affinity Assay (e.g., EMSA, SPR) A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Cell Permeability Assay (Caco-2) A->E B Pyrrolidine/Piperidine Analog B->C B->D B->E F Compare IC50/Ki C->F G Compare t1/2 & CLint D->G H Compare Papp E->H I Assess Therapeutic Impact of Azetidine Ring F->I G->I H->I

General workflow for assessing the impact of the azetidine ring.

stat3_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation dna DNA dimer->dna Binds to DNA transcription Gene Transcription dna->transcription azetidine_inhibitor Azetidine-based Inhibitor azetidine_inhibitor->dimer Inhibits Dimerization (SH2 domain binding)

STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Experimental Protocols

STAT3 DNA-Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the ability of a compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.

  • Test compounds (azetidine and pyrrolidine/piperidine analogs).

  • Polyacrylamide gel and electrophoresis apparatus.

  • Phosphorimager for visualization.

Procedure:

  • Prepare nuclear extracts from cells containing activated STAT3.

  • Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled bands using a phosphorimager.

  • Quantify the intensity of the bands corresponding to the STAT3:DNA complexes.

  • Calculate the concentration of the compound that inhibits 50% of STAT3-DNA binding (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), providing an indication of its metabolic stability.

Materials:

  • Pooled human liver microsomes.

  • Test compounds.

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (cofactor for metabolic enzymes).

  • Acetonitrile or methanol (to stop the reaction).

  • Internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the test compound in a phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Cell Permeability Assay (Caco-2)

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict the in vivo absorption of drugs.

Materials:

  • Caco-2 cells.

  • Transwell inserts with a microporous membrane.

  • Cell culture medium and supplements.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • Test compounds.

  • Lucifer yellow (a marker for monolayer integrity).

  • LC-MS/MS system.

Procedure:

  • Seed Caco-2 cells on the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Wash the cell monolayer with transport buffer.

  • Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side to measure apical-to-basolateral (A-B) permeability.

  • Conversely, add the test compound to the basolateral side and fresh buffer to the apical side to measure basolateral-to-apical (B-A) permeability (to assess efflux).

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Comprehensive Guide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, a heterocyclic building block utilized in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as a potentially hazardous chemical waste.

Key Safety and Hazard Information

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from analogous azetidine compounds. This data underscores the importance of treating tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate as a chemical waste product requiring professional disposal.

Hazard ClassificationDescriptionCommon Precautionary Statements
Skin IrritationMay cause redness, itching, and inflammation upon contact.P264: Wash hands thoroughly after handling. P280: Wear protective gloves.
Eye IrritationCan cause serious eye irritation, potentially leading to damage.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationMay cause irritation to the respiratory tract if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Acute Oral ToxicitySome derivatives are classified as harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocol: Disposal Procedure

The recommended disposal procedure for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is to manage it as a regulated chemical waste stream. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for "tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and related waste."

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions. Keep it separate from strong acids, bases, and oxidizing agents.

Step 2: Waste Accumulation and Storage

  • Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle) for liquid waste. For solid waste (e.g., contaminated lab consumables), use a designated, labeled, and sealed bag or container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate," and the approximate concentration and volume. Include the date when the first waste was added to the container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to capture any potential leaks.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. Provide accurate information about the waste composition.

Step 4: Decontamination of Empty Containers

  • Triple Rinse: "RCRA empty" containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: Once properly decontaminated, the empty container can often be disposed of in the regular trash after defacing the label. Consult your EHS department for specific procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

start Start: Disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available no_sds No specific SDS available. Treat as potentially hazardous. is_sds_available->no_sds No general_guidelines Consult SDS of structurally similar azetidine derivatives and general chemical waste guidelines. is_sds_available->general_guidelines Yes (Follow SDS guidance) no_sds->general_guidelines waste_id Identify as Chemical Waste. Do Not Dispose in Sink or Trash. general_guidelines->waste_id segregation Segregate from incompatible materials (strong acids, bases, oxidizers). waste_id->segregation accumulation Accumulate in a labeled, sealed, and chemically resistant container. segregation->accumulation labeling Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date accumulation->labeling storage Store in a designated Satellite Accumulation Area with secondary containment. accumulation->storage disposal_request Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. storage->disposal_request end End: Proper Disposal Complete disposal_request->end

Caption: Decision workflow for the disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Handling

Essential Safety and Operational Guide for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. The following pro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. The following procedures are based on available data for structurally similar compounds and general best practices for handling azetidine derivatives.

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate was publicly available at the time of this writing. The following guidance is based on the SDS for the closely related compound, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, and general safety protocols for azetidine compounds. Always consult the manufacturer-provided SDS for specific handling instructions.

Hazard Identification and Classification

Based on data for similar compounds, tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is anticipated to have the following classifications under the Globally Harmonized System (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[2]Protects against splashes and potential vapors that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3]Prevents skin contact, which can cause irritation. Double gloving is recommended.[2]
Body Protection Chemical-resistant laboratory coat or gown.[2]Protects against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is inadequate, a suitable respirator should be worn.[1]Azetidine compounds can release harmful vapors.[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining chemical stability and preventing accidental exposure.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear all prescribed personal protective equipment.[1]

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

Spill SizeProtocol
Small Spill (≤ 50 mL) 1. Alert personnel in the immediate vicinity and restrict access. 2. Absorb the spill with an inert material such as vermiculite or dry sand.[3] 3. Collect the absorbent material using non-sparking tools.[3] 4. Place the waste into a clearly labeled, sealable, and chemically compatible container.[3]
Large Spill (> 50 mL) 1. Evacuate the laboratory immediately and close the doors.[3] 2. Alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

The disposal of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate and its contaminated materials must be managed as hazardous waste.

Waste TypeContainerDisposal Method
Unused/Waste Product Tightly sealed, chemically compatible container labeled as "Hazardous Waste".[3]Store in a designated, well-ventilated area away from ignition sources. Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
Contaminated Disposables (PPE, absorbent material) Labeled hazardous waste bag or container.[3]Segregate from other laboratory trash. Dispose of as hazardous waste.[3]
Empty Containers Original or equivalent sealed container.Do not rinse. Dispose of as solid hazardous waste.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_store Store in Tightly Sealed Container handle_chem->handle_store spill_check Spill Occurs? handle_chem->spill_check dispose_waste Segregate and Label Hazardous Waste handle_store->dispose_waste spill_small Small Spill Protocol spill_check->spill_small Yes (Small) spill_large Large Spill Protocol spill_check->spill_large Yes (Large) spill_check->dispose_waste No spill_small->dispose_waste spill_large->dispose_waste dispose_collection Arrange for Professional Disposal dispose_waste->dispose_collection

Caption: Workflow for handling tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate.

References

© Copyright 2026 BenchChem. All Rights Reserved.